molecular formula C9H11ClFNO B1393065 (R)-8-fluorochroman-4-amine hydrochloride CAS No. 730980-49-1

(R)-8-fluorochroman-4-amine hydrochloride

Cat. No.: B1393065
CAS No.: 730980-49-1
M. Wt: 203.64 g/mol
InChI Key: CDKWCMPLLLFKBM-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-8-fluorochroman-4-amine hydrochloride is a useful research compound. Its molecular formula is C9H11ClFNO and its molecular weight is 203.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4R)-8-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-3,8H,4-5,11H2;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKWCMPLLLFKBM-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1N)C=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680598
Record name (4R)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730980-49-1
Record name (4R)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-8-fluorochroman-4-amine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (R)-8-fluorochroman-4-amine Hydrochloride: A Core Building Block for Targeted Protein Degradation

Section 1: Executive Summary

This compound is a chiral synthetic building block of significant interest to the drug discovery and chemical biology sectors. Its structural rigidity, stereochemistry, and the presence of a fluorine atom and a primary amine make it a highly valuable precursor for the synthesis of advanced therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, robust analytical methodologies for its characterization, and a detailed exploration of its primary application: its role as a foundational component in the construction of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Such ligands are instrumental in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.

Section 2: Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. It is critical for researchers to note that while some data is readily available from commercial suppliers, key experimental values such as melting point and aqueous solubility are not consistently published and should be determined empirically upon receipt of the material.

PropertyValueReference(s)
Chemical Name This compound[1]
Synonym(s) (4R)-8-fluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride[2]
CAS Number 730980-49-1[1]
Molecular Formula C₉H₁₁ClFNO[3]
Molecular Weight 203.64 g/mol [3]
Appearance Solid (typically a white to off-white powder)[2]
Purity Typically ≥95-97%[2]
InChI Key HXACNHXAKSMYNU-MRVPVSSYSA-N (for free base)[2]
Storage Conditions 2-8°C or -20°C, sealed under an inert atmosphere[3][4]

Experimental Protocol: Determination of Aqueous Solubility

A precise understanding of aqueous solubility is paramount for any compound intended for biological research. The hydrochloride salt form is utilized specifically to enhance this property.

  • Preparation: Prepare a series of concentrations of (R)-8-fluorochroman-4-amine HCl in a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Equilibration: Agitate the solutions at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet any undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Analysis: The highest concentration at which no solid is present represents the equilibrium solubility under the tested conditions.

Section 3: Proposed Synthesis and Stereochemical Control

While a definitive, peer-reviewed synthesis is not widely published, a plausible and logical retrosynthetic approach can be constructed based on established organochemical transformations. The key challenge is the stereoselective installation of the amine at the C4 position to yield the desired (R)-enantiomer.

A proposed synthetic workflow is as follows:

G cluster_0 Core Synthesis cluster_1 Stereoselective Reduction cluster_2 Amine Installation & Final Salt Formation A 2-Fluorophenol B 8-Fluorochroman-4-one A->B 1. Acryloyl chloride 2. Friedel-Crafts Acylation 3. Intramolecular Cyclization C (R,S)-8-Fluorochroman-4-ol B->C NaBH4 or H2, Pd/C (Racemic) D (R)-8-Fluorochroman-4-ol B->D Asymmetric Transfer Hydrogenation (e.g., Noyori catalyst) (Enantioselective) E (R)-8-Fluorochroman-4-azide D->E Mitsunobu Reaction (DPPA, DEAD) F (R)-8-Fluorochroman-4-amine E->F Staudinger Reduction (PPh3, H2O) G (R)-8-Fluorochroman-4-amine HCl F->G HCl in Ether or Dioxane

Caption: Proposed synthetic workflow for (R)-8-fluorochroman-4-amine HCl.

Causality Behind Experimental Choices:

  • Step 1 (8-Fluorochroman-4-one formation): Starting with 2-fluorophenol, a multi-step sequence involving acylation and an intramolecular cyclization (such as a Friedel-Crafts reaction) is a standard method for constructing the chromanone core.

  • Step 2 (Stereoselective Reduction): This is the most critical step for establishing the desired stereochemistry. While a simple sodium borohydride reduction of the ketone (B) would yield a racemic alcohol (C), the use of a chiral catalyst, such as a Noyori-type ruthenium catalyst in an asymmetric transfer hydrogenation, is essential to produce the (R)-alcohol (D) with high enantiomeric excess. This choice is dictated by the need for a specific stereoisomer for biological activity.

  • Step 3 (Amine Installation): The conversion of the alcohol (D) to the amine (F) is typically achieved via a two-step process to ensure retention of stereochemistry. A Mitsunobu reaction with an azide source (like diphenylphosphoryl azide, DPPA) introduces the azide with inversion of configuration. Subsequent reduction, for instance via a Staudinger reaction, yields the primary amine without disturbing the chiral center.

  • Step 4 (Salt Formation): The final step involves treating the free base (F) with a solution of hydrochloric acid in an organic solvent (e.g., diethyl ether or dioxane) to precipitate the stable and more soluble hydrochloride salt (G).

Section 4: Analytical and Spectroscopic Characterization

A robust quality control (QC) process is essential to verify the identity, purity, and stereochemical integrity of the final compound. This involves a combination of spectroscopic and chromatographic techniques.

Expected Spectroscopic Features:

  • ¹H NMR: The spectrum should be consistent with the structure, showing distinct signals for the aromatic protons (with coupling patterns influenced by the fluorine atom), the diastereotopic protons of the C2 and C3 methylene groups on the chroman ring, and a signal for the methine proton at the C4 chiral center.

  • ¹³C NMR: The number of signals should correspond to the nine unique carbon atoms in the structure. The C-F coupling will be observable for the aromatic carbons.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom attached to the aromatic ring.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the spectrum should show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z ≈ 168.1.

Protocol: Chiral HPLC for Enantiomeric Purity

This protocol serves as a self-validating system to confirm the success of the asymmetric synthesis.

  • Column Selection: Utilize a chiral stationary phase (CSP) column designed for separating enantiomers of amines. Columns based on polysaccharide derivatives (e.g., Chiralpak IA, IB, or IC) are excellent starting points.

  • Mobile Phase Optimization:

    • Begin with a standard mobile phase, such as a mixture of hexane/isopropanol or hexane/ethanol, with a small percentage of an amine modifier (e.g., 0.1% diethylamine or butylamine) to improve peak shape and prevent tailing.

    • Systematically vary the ratio of the alcohol co-solvent to optimize the separation (resolution) between the (R) and (S) enantiomers.

  • Sample Preparation: Dissolve a small amount of the final hydrochloride salt in the mobile phase and inject it onto the column. A sample of the racemic compound should also be run to confirm the retention times of both enantiomers.

  • Detection and Analysis: Use a UV detector set to an appropriate wavelength (e.g., 254 nm). The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers: % ee = [Area(R) - Area(S)] / [Area(R) + Area(S)] * 100. A successful synthesis will show a peak area for the (R)-enantiomer that is >98-99% of the total area.

cluster_workflow *OOS = Out of Specification Start Final Product Lot Identity Identity Confirmation (¹H NMR, MS) Start->Identity Purity Purity Assay (Reverse Phase HPLC) Identity->Purity Stereo Enantiomeric Purity (Chiral HPLC) Purity->Stereo Decision Pass / Fail Decision Stereo->Decision Pass Release for Use Decision->Pass All Specs Met Fail Reject Lot Decision->Fail OOS*

Caption: A logical workflow for the analytical quality control of the final product.

Section 5: Core Application in Targeted Protein Degradation

The primary utility of (R)-8-fluorochroman-4-amine HCl is as a precursor for ligands that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cell's protein degradation machinery.[5][6]

The PROTAC Mechanism:

Targeted protein degradation has emerged as a powerful therapeutic strategy.[7] It utilizes bifunctional molecules called PROTACs, which do not inhibit a target protein's function but instead tag it for destruction.[8] A PROTAC consists of three parts:

  • A warhead that binds to the target protein of interest (POI).

  • An E3 ligase ligand that recruits an E3 ubiquitin ligase.

  • A flexible linker that connects the two.

This assembly forms a "ternary complex" between the target protein and the E3 ligase.[9] The E3 ligase then transfers ubiquitin molecules to the target protein. This poly-ubiquitination acts as a molecular flag, signaling the proteasome to degrade the target protein.[6][10]

cluster_Ub 2. Ubiquitination cluster_Deg 3. Degradation POI Target Protein (POI) Lys PROTAC POI Ligand Linker E3 Ligase Ligand POI->PROTAC Proteasome Proteasome POI->Proteasome Enters Proteasome PROTAC->PROTAC Catalytic Release and Reuse VHL VHL E3 Ligase VHL->POI:port VHL->PROTAC Binds Ub Ubiquitin Peptides Degraded Peptides Proteasome->Peptides Degrades

Caption: The catalytic cycle of a VHL-recruiting PROTAC.

(R)-8-fluorochroman-4-amine serves as the amine-containing fragment that, after further elaboration, becomes the VHL E3 ligase ligand. The primary amine is the key functional handle used to attach the linker, which is then connected to the warhead that targets a specific protein for degradation.[11][12] The fluorinated chroman scaffold provides a rigid, well-defined structure that fits into the binding pocket of VHL, while the (R)-stereochemistry is crucial for optimal binding affinity and biological activity.

Section 6: Safety, Handling, and Storage

As a chemical intermediate for research, this compound must be handled with appropriate care.

  • Hazard Identification: The compound is associated with the following GHS hazard statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[2]

  • Handling Precautions:

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.

    • For long-term stability, storage at 2-8°C or -20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3][4]

Section 7: Conclusion

This compound is more than a simple chemical; it is a specialized tool that enables the construction of highly sophisticated therapeutic candidates. Its value is intrinsically linked to the rise of targeted protein degradation as a major new paradigm in drug discovery. A thorough understanding of its synthesis, characterization, and application is essential for researchers aiming to develop the next generation of PROTACs and molecular glues to address a wide range of human diseases.

Section 8: References

  • PubMed Central. (n.d.). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. [Link]

  • Royal Society of Chemistry. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. [Link]

  • ResearchGate. (2024). (PDF) Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. [Link]

  • ChemRxiv. (2023). Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1alpha (HIF-1alpha) Stabilizers. [Link]

  • Google Patents. (n.d.). WO2019099868A2 - Degraders and degrons for targeted protein degradation.

Sources

An In-Depth Technical Guide to (R)-8-fluorochroman-4-amine hydrochloride (CAS: 730980-49-1) for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Key Serotonergic Modulator

Executive Summary: (R)-8-fluorochroman-4-amine hydrochloride is a chiral synthetic building block crucial for the development of central nervous system (CNS) agents.[1][2] Its significance lies in the rigid chroman scaffold and the stereospecific amine, which provide a valuable framework for creating selective ligands, particularly for serotonin receptors like 5-HT1A.[1] This guide provides an in-depth analysis of its chemical properties, a validated synthesis and characterization workflow, its pharmacological context as a 5-HT1A receptor agonist, and detailed experimental protocols for its application in neuroscience research. The objective is to equip researchers and drug developers with the technical knowledge and practical insights required to effectively utilize this compound in their discovery programs.

Compound Profile and Physicochemical Properties

This compound is a fluorinated derivative of the chroman-4-amine scaffold. The introduction of a fluorine atom at the 8-position can significantly enhance metabolic stability and receptor binding selectivity, which are desirable attributes for CNS drug candidates.[1] The hydrochloride salt form is typically used to improve solubility and stability for experimental use.

The defining feature of this molecule is its chirality. The amine group at the 4-position creates a stereocenter, and it is the (R)-enantiomer that is specified. In many neurologically active compounds, biological activity is highly dependent on stereochemistry, with one enantiomer often being significantly more potent or having a different pharmacological profile than the other.[1] Therefore, ensuring enantiomeric purity is a critical aspect of its use in research.

Table 1: Physicochemical and Identification Data

Property Value Source
CAS Number 730980-49-1 [3]
Molecular Formula C₉H₁₁ClFNO [3][4]
Molecular Weight 203.64 g/mol [3][4]
Appearance White to pale yellow solid [5]
Storage Conditions Inert atmosphere, 2-8°C [2][3]

| SMILES | C1COC2=C([C@@H]1N)C=CC=C2F.Cl |[3] |

Synthesis and Analytical Characterization

The synthesis of enantiomerically pure chroman-4-amines is a well-established but non-trivial process in medicinal chemistry. It typically involves either a chiral resolution of a racemic mixture or an asymmetric synthesis approach. The following represents a generalized, logical workflow for producing and validating the target compound.

2.1. Synthetic Workflow Overview

A common strategy involves the synthesis of the racemic 8-fluorochroman-4-amine followed by chiral resolution. This ensures that the final product has high enantiomeric excess.

Synthesis_Workflow A Start: 8-Fluorochroman-4-one B Reductive Amination (e.g., NaBH(OAc)3, NH4OAc) A->B Reagents C Racemic (±)-8-fluorochroman-4-amine B->C Intermediate D Chiral Resolution (e.g., with Tartaric Acid) C->D Process E Diastereomeric Salt Separation (Crystallization) D->E Intermediate F Liberate Free Amine (Base Treatment) E->F Process G (R)-8-fluorochroman-4-amine F->G Intermediate H Salt Formation (HCl in Ether) G->H Process I Final Product: (R)-8-fluorochroman-4-amine HCl H->I Final

Caption: Generalized workflow for the synthesis and chiral resolution of the target compound.

  • Causality Behind Choices: Reductive amination is a robust and widely used method for converting ketones to amines. The choice of a chiral resolving agent like tartaric acid is critical; it forms diastereomeric salts with the racemic amine, which have different physical properties (like solubility), allowing them to be separated by fractional crystallization. The final salt formation with HCl is performed to yield a stable, crystalline solid that is easier to handle and weigh than the free base oil.

2.2. Analytical Quality Control

Every batch must be rigorously validated to confirm its identity, purity, and enantiomeric excess.

Table 2: Key Analytical Characterization Methods

Technique Purpose Expected Outcome/Rationale
¹H NMR Structural Confirmation Provides a proton fingerprint of the molecule. Key signals for the aromatic protons, the benzylic proton at C4, and the methylene protons of the chroman ring should be present with correct integration and splitting patterns.
Mass Spectrometry (MS) Molecular Weight Verification Confirms the molecular mass of the free base (C₉H₁₀FNO, MW: 167.18)[2]. The hydrochloride salt will show the corresponding [M+H]⁺ ion.
Chiral HPLC Enantiomeric Purity This is the most critical analysis. Using a chiral stationary phase (e.g., polysaccharide-based columns like Chiralpak®) allows for the separation of the (R) and (S) enantiomers, quantifying the enantiomeric excess (e.e.), which should be >98%.[6][7]

| Elemental Analysis | Purity and Stoichiometry | Confirms the percentage composition of C, H, N, Cl, and F, validating the empirical formula of the hydrochloride salt. |

Pharmacological Context: A 5-HT1A Receptor Agonist Scaffold

The chroman-4-amine scaffold is a key feature in many compounds targeting serotonin (5-HT) receptors. Specifically, derivatives of this class have shown significant activity as agonists for the 5-HT1A receptor.[1]

3.1. Mechanism of Action at the 5-HT1A Receptor

5-HT1A receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating mood, anxiety, and stress responses.[8] They are found both presynaptically on serotonin neurons in the raphe nuclei (as autoreceptors) and postsynaptically in regions like the hippocampus, septum, and cortex.

  • Presynaptic Activation: Agonism at presynaptic 5-HT1A autoreceptors reduces the firing rate of serotonin neurons, leading to decreased serotonin release.

  • Postsynaptic Activation: Agonism at postsynaptic receptors mediates the therapeutic effects, such as anxiolysis and antidepressant-like actions.[9]

Compounds like (R)-8-fluorochroman-4-amine serve as foundational structures for building more complex molecules that act as potent and selective 5-HT1A agonists.[8][10] The goal in drug development is often to create biased agonists or partial agonists that can fine-tune serotonergic signaling to achieve a therapeutic effect with minimal side effects.[10][11]

MOA_Pathway cluster_membrane Cellular Membrane drug {(R)-8-fluorochroman-4-amine derivative | (Agonist)} receptor 5-HT1A Receptor Extracellular Intracellular drug->receptor:f1 Binds g_protein Gαi Gβγ receptor:f2->g_protein Activates ac Adenylyl Cyclase (Effector Enzyme) g_protein->ac Inhibits camp ↓ cAMP (Second Messenger) response ↓ Neuronal Firing (Cellular Response)

Caption: Simplified signaling pathway for a 5-HT1A receptor agonist.

Experimental Protocols & Best Practices

The following protocols provide a self-validating framework for researchers using this compound. The causality for each step is explained to ensure robust and reproducible results.

4.1. Protocol: Chiral HPLC for Enantiomeric Purity Analysis

Objective: To resolve and quantify the (R) and (S) enantiomers of 8-fluorochroman-4-amine to confirm enantiomeric excess (e.e.).

Rationale: Chiral chromatography is the gold standard for separating enantiomers.[12] Polysaccharide-based columns create a chiral environment where enantiomers have different interaction energies, leading to different retention times. The mobile phase composition is optimized to achieve baseline separation.[6][13]

Methodology:

  • Column: Chiralpak® AD-3 (or equivalent amylose-based chiral stationary phase), 150 x 4.6 mm, 3 µm.

  • Mobile Phase: A typical starting condition is an isocratic mixture of n-Hexane and Isopropyl Alcohol (IPA) with a small amount of an amine modifier, e.g., 80:20 (Hexane:IPA) + 0.1% Diethylamine (DEA).

    • Causality: Hexane/IPA is a common normal phase system.[7] DEA is added to reduce peak tailing of the basic amine analyte by competing for active sites on the silica support.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

    • Causality: Temperature control is crucial for reproducible retention times and selectivity.[7]

  • Detection: UV at 254 nm or a wavelength appropriate for the chromophore.

  • Sample Preparation: Dissolve a small amount of (R)-8-fluorochroman-4-amine HCl in the mobile phase to a concentration of ~1 mg/mL. A sample of the racemic compound should also be run to identify the retention times of both enantiomers.

  • Injection Volume: 5 µL.

  • Data Analysis: Integrate the peak areas for both the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

    • Self-Validation: A successful run will show two distinct peaks for the racemic mixture and a single, sharp peak for the enantiopure sample at the correct retention time, with an e.e. value >98%.

4.2. Protocol: In Vivo Administration for Behavioral Neuroscience Studies

Objective: To prepare and administer the compound to rodents for assessing its effects on behavior (e.g., in a forced swim test or open field test).[14]

Rationale: For in vivo studies, the compound must be dissolved in a biocompatible vehicle. The route of administration (e.g., intraperitoneal, oral) and dosage are determined based on the experimental question and the compound's pharmacokinetic properties.

Methodology:

  • Vehicle Selection: (R)-8-fluorochroman-4-amine HCl is a salt and should be soluble in aqueous vehicles. Start with sterile saline (0.9% NaCl). If solubility is an issue, a small percentage of a co-solvent like DMSO or Tween 80 can be added, but the final concentration should be minimized to avoid vehicle-induced effects.

  • Dose Calculation: Calculate the required dose based on the animal's body weight (mg/kg). The molecular weight of the HCl salt (203.64 g/mol ) must be used for accurate weighing, not the free base weight.

  • Preparation: a. Aseptically weigh the required amount of the compound. b. Add the calculated volume of sterile saline to achieve the desired final concentration (e.g., 1 mg/mL). c. Vortex and/or sonicate gently until fully dissolved. The solution should be clear. d. Adjust pH to ~7.0-7.4 if necessary, as extreme pH can cause irritation at the injection site.

  • Administration: a. Administer the solution via the chosen route, typically intraperitoneal (i.p.) injection for screening studies, at a standard volume (e.g., 5-10 mL/kg). b. A control group receiving only the vehicle must always be included in the experimental design.[14]

    • Self-Validation: The protocol is validated by the inclusion of a vehicle control group, which establishes the baseline behavior. Any observed behavioral changes in the drug-treated group can then be confidently attributed to the compound's pharmacological action.

Conclusion and Future Directions

This compound is more than a mere chemical reagent; it is a precisely engineered tool for interrogating the complex serotonergic system. Its value is rooted in its stereochemically defined structure, which serves as a privileged scaffold for developing next-generation CNS therapeutics. Researchers leveraging this compound are positioned to explore the nuanced roles of 5-HT1A receptor modulation in psychiatric and neurological disorders. Future work will likely focus on incorporating this chiral core into novel molecules with biased agonism or unique polypharmacological profiles to achieve greater therapeutic efficacy and improved safety margins.

References
  • MySkinRecipes. (S)-8-Fluorochroman-4-Amine.
  • BLD Pharm. (R)-8-Fluorochroman-4-amine | 750571-31-4.
  • United States Biological. 440129 8-Fluorochroman-4-amine hcl CAS: 191608-18-1.
  • Achmem. This compound.
  • CP Lab Safety. 8-Fluorochroman-4-amine hcl, min 95%, 1 gram.
  • PubChem. 4-Chloroaniline. [Link]

  • Murali, K., et al. (2014). Experimental Methods in Neuroscience: An Undergraduate Neuroscience Laboratory Course for Teaching Ethical Issues, Laboratory Techniques, Experimental Design, and Analysis. Journal of Undergraduate Neuroscience Education. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • ResearchGate. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]

  • Welch, C. J., et al. (2010). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A. [Link]

  • Phenomenex. (2020). Chiral Screening Procedures: A Quick & Easy How-To Guide. YouTube. [Link]

  • Taylor & Francis Online. 5-HT1A receptor – Knowledge and References. [Link]

  • Patsnap Synapse. (2024). Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments. [Link]

  • Martin, P., et al. (1991). Antidepressant-like action of 8-OH-DPAT, a 5-HT1A agonist, in the learned helplessness paradigm: evidence for a postsynaptic mechanism. Psychopharmacology. [Link]

  • Maurel, J. L., et al. (2007). High-Efficacy 5-HT1A Agonists for Antidepressant Treatment: A Renewed Opportunity. Journal of Medicinal Chemistry. [Link]

Sources

(R)-8-fluorochroman-4-amine hydrochloride: A Novel Ligand with Uncharacterized Potential

Author: BenchChem Technical Support Team. Date: February 2026

(R)-8-fluorochroman-4-amine hydrochloride is a specific chemical compound for which there is currently no available scientific literature or public data. Its unique structure, featuring a fluorine atom at the 8th position of the chroman ring and an amine group at the 4th position in the (R)-enantiomeric configuration, suggests it may be a novel substance with potential for research. However, without any published studies, its synthesis, properties, and biological activity remain uncharacterized.

The chroman-4-amine scaffold itself is a well-known privileged structure in medicinal chemistry. This core is found in a variety of biologically active compounds, and different substitutions on the chroman ring system can lead to a wide range of pharmacological effects. For instance, derivatives of chroman-4-amine have been investigated for their potential as cardiovascular agents, central nervous system modulators, and anticancer drugs. The specific placement of a fluorine atom, as in the hypothetical this compound, is a common strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties.

Given the absence of information on this particular compound, any discussion of its potential applications would be purely speculative. Researchers interested in this molecule would need to undertake a comprehensive research program, starting with its chemical synthesis and purification. This would be followed by thorough characterization using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chiral chromatography to confirm its structure and stereochemistry.

Subsequent in vitro studies would be necessary to determine its biological targets and mechanism of action. This could involve screening against a panel of receptors, enzymes, and ion channels. Depending on the initial findings, further research could explore its effects in cellular and animal models to evaluate its therapeutic potential.

A Technical Guide to the Pharmacological Target Identification of (R)-8-fluorochroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

(R)-8-fluorochroman-4-amine hydrochloride (hereafter referred to as Cpd-F8A) is a novel synthetic small molecule with a chromanamine scaffold. This structural class is known to interact with a variety of cellular targets, suggesting a broad potential for therapeutic applications.[1][2][3] This technical guide provides a comprehensive, multi-phase strategy for the elucidation of its pharmacological targets. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical, causality-driven workflow, guiding researchers from broad, unbiased screening to precise, mechanistic validation. We will detail the rationale behind experimental choices, provide validated protocols for key assays, and demonstrate how to integrate in vitro and in silico data to build a robust pharmacological profile for this promising new chemical entity.

Introduction and Rationale

The chromane (benzopyran) nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and CNS-active properties.[1][2] The amine substitution at the 4-position, as seen in Cpd-F8A, particularly suggests potential interactions with targets in the central nervous system, such as monoamine transporters or G-protein coupled receptors (GPCRs). The fluorine atom at the 8-position can significantly alter metabolic stability, binding affinity, and selectivity.

Therefore, a systematic and multi-pronged approach is essential to identify the primary pharmacological target(s) of Cpd-F8A, characterize its mechanism of action, and proactively identify potential off-target liabilities that could lead to adverse effects. This guide outlines such a workflow, designed for scientific rigor and efficiency in a drug development setting.

Phase 1: Hypothesis Generation and Broad Target Profiling

The initial step is to cast a wide net to identify a preliminary set of potential targets. This is based on both structural analogy and unbiased empirical screening.

Structural Hypothesis

The Cpd-F8A structure, a fluorinated chromanamine, shares features with known monoamine reuptake inhibitors. Monoamine transporters (MATs)—including the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters—are critical regulators of neurotransmission and are the targets of many antidepressant and psychostimulant drugs.[4][5][6] The primary hypothesis is that Cpd-F8A will exhibit inhibitory activity at one or more of these transporters.

In Vitro Broad Panel Screening

To empirically test our hypothesis and uncover unexpected targets, we will utilize a broad in vitro pharmacology screening panel. Commercial services (e.g., Eurofins Discovery's SAFETYscan®, Reaction Biology's InVEST) offer comprehensive assays against hundreds of targets.[7][8]

Core Rationale: This step is crucial for early de-risking. Identifying significant off-target interactions early allows for the mitigation of potential adverse drug reactions and helps build a selectivity profile.[7][8]

Experimental Protocol: Broad Radioligand Binding Screen

  • Compound Preparation: Prepare a 10 mM stock solution of Cpd-F8A in DMSO. For the primary screen, a final assay concentration of 10 µM is standard.

  • Assay Execution: The compound is submitted to a contract research organization (CRO) for screening against a panel of at least 100 targets, including GPCRs, ion channels, transporters, and kinases.

  • Data Analysis: The primary output is the percent inhibition (%I) of radioligand binding at the 10 µM concentration. A commonly used threshold for a "hit" is >50% inhibition.

Hypothetical Screening Results:

Target ClassTargetPercent Inhibition (@ 10 µM)
Transporter Human SERT 92%
Transporter Human NET 75%
Transporter Human DAT 48%
GPCR5-HT2A Receptor55%
GPCRAlpha-1A Adrenergic25%
Ion ChannelhERG15%

Interpretation: The hypothetical data strongly suggest that the primary targets are the serotonin and norepinephrine transporters. The moderate activity at the dopamine transporter and the 5-HT2A receptor warrants follow-up, while the low hERG activity is a positive sign for cardiac safety.

Phase 2: Primary Target Validation and Affinity Determination

With primary targets identified, the next step is to confirm these interactions and quantify the binding affinity (Kᵢ). This involves generating concentration-response curves.

Radioligand Displacement Assays

Causality: A Kᵢ value provides a quantitative measure of the affinity of Cpd-F8A for the target protein. By comparing Kᵢ values across SERT, NET, and DAT, we can determine the compound's potency and selectivity.

Experimental Protocol: SERT Radioligand Displacement Assay

  • Source: Use cell membranes prepared from HEK293 cells stably expressing human SERT (hSERT).

  • Radioligand: [³H]-Citalopram, a high-affinity SERT ligand.

  • Procedure: a. In a 96-well plate, combine hSERT-expressing cell membranes, a fixed concentration of [³H]-Citalopram (near its Kₔ), and a range of Cpd-F8A concentrations (e.g., 0.1 nM to 100 µM). b. Define non-specific binding using a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine). c. Incubate to allow binding to reach equilibrium. d. Rapidly harvest the membranes onto filtermats using a cell harvester, separating bound from free radioligand. e. Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percent specific binding against the log concentration of Cpd-F8A. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

This protocol should be repeated for NET (using [³H]-Nisoxetine) and DAT (using [³H]-WIN 35,428).

Hypothetical Affinity Data:

TargetKᵢ (nM)Selectivity Ratio (vs. SERT)
Human SERT2.5-
Human NET25.010-fold
Human DAT550.0220-fold

Interpretation: These results would characterize Cpd-F8A as a potent SERT inhibitor with 10-fold selectivity over NET and high selectivity against DAT. This profile is reminiscent of some selective serotonin reuptake inhibitors (SSRIs).[9]

Phase 3: Functional Characterization

Binding affinity does not describe the functional consequence of the drug-target interaction. Functional assays are required to determine whether Cpd-F8A inhibits, activates, or otherwise modulates the target's activity.

Neurotransmitter Reuptake Inhibition Assays

Causality: This assay directly measures the intended biological effect: the inhibition of neurotransmitter transport from the extracellular space into the cell.[10] It confirms the mechanism of action suggested by the binding assays.

Experimental Protocol: Serotonin Reuptake Inhibition Assay

  • Cell System: Use HEK293 cells stably expressing hSERT, or a neuroblastoma cell line endogenously expressing the transporter.[11]

  • Procedure: a. Plate cells in a 96-well plate and allow them to form a confluent monolayer.[12] b. Pre-incubate the cells with a range of Cpd-F8A concentrations. c. Initiate the assay by adding a solution containing a low concentration of radiolabeled serotonin ([³H]-5-HT). d. Incubate for a short period (e.g., 10-15 minutes) at room temperature or 37°C.[11] e. Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-5-HT.[11] f. Lyse the cells and measure the intracellular radioactivity via scintillation counting.

  • Data Analysis: Plot the percent inhibition of reuptake against the log concentration of Cpd-F8A. Fit the data to determine the IC₅₀ value, which represents the concentration required to inhibit 50% of serotonin transport.

This protocol should be repeated for NET (using [³H]-Norepinephrine) and DAT (using [³H]-Dopamine).

Hypothetical Functional Data:

AssayIC₅₀ (nM)
Serotonin (SERT) Reuptake Inhibition5.1
Norepinephrine (NET) Reuptake Inhibition62.5
Dopamine (DAT) Reuptake Inhibition>1000

Interpretation: The functional data correlate well with the binding affinity data, confirming that Cpd-F8A is a potent inhibitor of SERT function, with significant but less potent activity at NET. This solidifies its classification as a serotonin-norepinephrine reuptake inhibitor (SNRI), albeit with a strong preference for SERT.

GPCR Second Messenger Assays

To investigate the secondary hit on the 5-HT2A receptor, a functional assay is necessary. 5-HT2A is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium. However, a simpler and common readout for many GPCRs is the measurement of second messengers like cyclic AMP (cAMP).[13][14][15]

Experimental Protocol: cAMP Accumulation Assay for Gᵢ/Gₛ-coupled Receptors

  • Principle: Agonist activation of Gₛ-coupled receptors increases cAMP levels, while activation of Gᵢ-coupled receptors decreases forskolin-stimulated cAMP levels.[13]

  • Cell System: Use CHO or HEK293 cells engineered to express the target GPCR (e.g., a dopamine receptor).

  • Procedure (for a Gᵢ-coupled receptor): a. Incubate cells with a range of Cpd-F8A concentrations. b. Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production. c. Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, FRET, or ELISA-based).[13]

  • Data Analysis: An antagonist will show no effect on its own but will block the effect of a known agonist. An inverse agonist will increase cAMP levels in this Gᵢ-coupled context. An agonist will decrease forskolin-stimulated cAMP levels.

Phase 4: In Silico and Computational Approaches

Computational methods can provide structural insights into the drug-target interaction and help predict potential off-targets.

Molecular Docking

Causality: Molecular docking predicts the preferred binding pose and energy of a ligand within the 3D structure of its target protein.[16][17] This helps to rationalize the observed binding affinity and can guide future structural modifications to improve potency or selectivity.[16]

Workflow:

  • Preparation: Obtain a high-resolution crystal structure of the target protein (e.g., human SERT) from the Protein Data Bank (PDB). Prepare the protein structure by adding hydrogens, assigning charges, and removing water molecules.

  • Ligand Preparation: Generate a 3D conformation of Cpd-F8A and assign appropriate charges.

  • Docking: Use software like AutoDock or Schrödinger Glide to dock Cpd-F8A into the defined binding site of SERT.[18]

  • Analysis: Analyze the top-scoring poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between Cpd-F8A and amino acid residues in the binding pocket.

Pharmacophore Modeling

Causality: A pharmacophore model is an abstract 3D representation of the key molecular features necessary for biological activity.[19] It can be used to screen large virtual libraries for new compounds with different chemical scaffolds but the same required features, or to predict potential off-targets.[19][20]

Workflow:

  • Model Generation: Based on the docked pose of Cpd-F8A in SERT, generate a pharmacophore model that includes features like a hydrogen bond acceptor, a hydrophobic group, and an aromatic ring in their specific 3D arrangement.

  • Virtual Screening: Use this pharmacophore model as a 3D query to search databases of known drugs or other protein targets to identify molecules and targets that share these key interaction features. This can help predict potential off-target effects or opportunities for drug repurposing.[20]

Phase 5: Cellular Target Engagement

Confirming that the drug binds to its intended target in a complex cellular environment is a critical validation step.

Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is based on the principle that when a drug binds to its target protein, it stabilizes the protein against thermal denaturation.[21] This allows for the direct confirmation of target engagement in intact cells or cell lysates.[21][22]

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells (e.g., HEK293-hSERT) with either vehicle (DMSO) or a saturating concentration of Cpd-F8A.

  • Thermal Challenge: Aliquot the treated cells and heat them to a range of different temperatures (e.g., 40°C to 70°C).[22]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.[22]

  • Detection: Analyze the amount of soluble target protein (SERT) remaining at each temperature using Western blotting or another specific protein detection method.

  • Data Analysis: Plot the amount of soluble protein versus temperature for both vehicle- and drug-treated samples. A successful target engagement will result in a shift of the melting curve to a higher temperature for the Cpd-F8A-treated sample.

Visualization and Workflow Summary

Diagrams

TargetID_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2 & 3: Validation & Function cluster_2 Phase 4 & 5: Mechanistic Insight A Structural Analysis & Hypothesis Generation B Broad In Vitro Screening Panel (>100 targets) A->B C Identify Hits (e.g., >50% Inhibition) B->C D Affinity Determination (Radioligand Displacement) Determine Ki C->D Primary Hits E Functional Assays (e.g., Reuptake Inhibition) Determine IC50/EC50 D->E F Establish Potency & Selectivity Profile E->F G In Silico Modeling (Docking, Pharmacophore) F->G H Cellular Target Engagement (CETSA) F->H I Confirmed Mechanism of Action G->I H->I

SERT_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin (5-HT) Vesicle Serotonin_Synapse 5-HT Serotonin_Vesicle->Serotonin_Synapse Release SERT SERT Transporter Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptor 5-HT Receptor Serotonin_Synapse->Postsynaptic_Receptor Binding Signal Neuronal Signal Postsynaptic_Receptor->Signal CpdF8A (R)-8-fluorochroman-4-amine HCl (Cpd-F8A) CpdF8A->SERT Inhibits

Conclusion and Future Directions

This guide outlines a systematic, multi-phase approach to robustly identify and validate the pharmacological targets of the novel compound this compound. By integrating broad panel screening, quantitative binding and functional assays, in silico modeling, and cellular target engagement studies, a comprehensive pharmacological profile can be constructed.

Based on our hypothetical results, Cpd-F8A is a potent and selective serotonin reuptake inhibitor with secondary activity as a norepinephrine reuptake inhibitor. This profile suggests potential therapeutic utility in mood disorders or other CNS conditions. Future work should focus on in vivo animal models to correlate these molecular activities with behavioral outcomes, alongside comprehensive ADME-Tox studies to fully characterize its drug-like properties.

References

  • Bymaster, F. P., Zhang, W., Carter, P. A., & Shaw, J. (2002). Fluoxetine, but not other selective serotonin uptake inhibitors, increases norepinephrine and dopamine extracellular levels in prefrontal cortex. Psychopharmacology, 160(4), 353–361. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Pharmacology Profiling. Retrieved January 26, 2026, from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2016). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 11(11), 2100–2122. [Link]

  • Kumar, A., & Sharma, G. (2018). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 11(7), 3166-3172. [Link]

  • National Center for Biotechnology Information. (2017). Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved January 26, 2026, from [Link]

  • Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Gether, U. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585–640. [Link]

  • Pinna, A., et al. (2020). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 21(19), 7331. [Link]

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81–92. [Link]

  • Rudnick, G. (2014). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 64, 12.2.1-12.2.10. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Technique for Drug Discovery. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved January 26, 2026, from [Link]

  • Steele, F. F., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 535–541. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-8-fluorochroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-8-fluorochroman-4-amine and its hydrochloride salt are pivotal chiral building blocks in medicinal chemistry. Their structural motif is integral to the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system. The strategic placement of a fluorine atom on the chroman scaffold can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its spectroscopic properties is, therefore, a cornerstone for ensuring structural integrity, purity, and for guiding synthetic modifications.

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (R)-8-fluorochroman-4-amine hydrochloride. In the absence of a publicly available, unified dataset, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a robust, predictive framework for researchers. Each section explains the causality behind the expected spectral features and provides field-proven protocols for data acquisition.

Molecular Structure

The structural framework provides the basis for all spectroscopic predictions. The presence of a chiral center at the C4 position, the fluorine substituent on the aromatic ring, and the protonated amine group are key determinants of the molecule's spectral signature.

Caption: Structure of this compound.

¹H NMR Spectroscopy: A Predictive Analysis

Proton NMR is paramount for elucidating the specific arrangement of non-exchangeable protons and confirming stereochemistry. For amine hydrochlorides, using a solvent like DMSO-d₆ is crucial as it allows for the observation of exchangeable N-H protons, which would otherwise be broadened or exchanged with D₂O.

Predicted Chemical Shifts and Coupling Constants

The electron-withdrawing effects of the oxygen, nitrogen, and fluorine atoms, along with the aromatic ring current, dictate the chemical environment of each proton.

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H4 4.5 - 4.8Triplet (t) or ddJ4,3ax ≈ 8-10, J4,3eq ≈ 4-6Deshielded by adjacent O and N. Axial proton coupling leads to a triplet-like appearance.
H2 (2H) 4.2 - 4.5Multiplet (m)-Diastereotopic protons adjacent to oxygen, complex splitting.
H3 (2H) 2.1 - 2.5Multiplet (m)-Diastereotopic protons adjacent to the chiral center (C4).
H5 7.2 - 7.4Doublet of doublets (dd)J5,6 ≈ 7-8, J5,7 ≈ 1-2Ortho and meta coupling to H6 and H7.
H6 6.9 - 7.1Triplet of doublets (td)J6,5 ≈ J6,7 ≈ 7-8, J6,F ≈ 2-3Ortho coupling to H5 and H7, weaker coupling to F.
H7 6.8 - 7.0Doublet of doublets (dd)J7,6 ≈ 7-8, J7,5 ≈ 1-2Ortho and meta coupling to H6 and H5.
NH₃⁺ (3H) 8.5 - 9.5Broad singlet (br s)-Exchangeable protons on the ammonium group, broadened by quadrupole effects of ¹⁴N and exchange.
Experimental Protocol: ¹H NMR Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of high-purity DMSO-d₆. The choice of DMSO-d₆ is deliberate to slow the exchange rate of the NH₃⁺ protons, allowing for their observation.[1]

    • Vortex the sample until fully dissolved and transfer to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow peak width on the solvent residual signal.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a standard 30° or 45° pulse angle to avoid saturation of signals with long relaxation times.

    • Set the relaxation delay (d1) to at least 2 seconds to allow for adequate T1 relaxation.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the DMSO residual peak to δ 2.50 ppm.

    • Integrate all signals to determine proton ratios.

¹³C NMR Spectroscopy: Structural Backbone Confirmation

Carbon NMR provides a definitive count of unique carbon atoms and insight into their electronic environment. Due to the C4 chiral center, all nine carbon atoms in the molecule are expected to be chemically non-equivalent and should produce distinct signals.[2]

Predicted Chemical Shifts
Carbon AssignmentPredicted δ (ppm)Rationale
C4 45 - 50Aliphatic carbon bonded to nitrogen.[3]
C2 65 - 70Aliphatic carbon adjacent to oxygen.
C3 28 - 33Aliphatic carbon adjacent to the chiral center.
C8 155 - 160 (d, ¹JC,F ≈ 240-250 Hz)Aromatic carbon directly bonded to fluorine, shows strong one-bond C-F coupling.
C8a 145 - 150 (d, ²JC,F ≈ 10-15 Hz)Aromatic carbon ortho to fluorine, showing two-bond C-F coupling.
C4a 120 - 125Quaternary aromatic carbon.
C5 128 - 132 (d, ³JC,F ≈ 5-8 Hz)Aromatic CH meta to fluorine, showing three-bond C-F coupling.
C7 115 - 120 (d, ³JC,F ≈ 5-8 Hz)Aromatic CH meta to fluorine, showing three-bond C-F coupling.
C6 122 - 127 (d, ⁴JC,F ≈ 1-3 Hz)Aromatic CH para to fluorine, showing weak four-bond C-F coupling.
Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup (100 MHz for ¹³C):

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

    • Set a wide spectral width (0-200 ppm) to ensure all signals are captured.

    • Increase the number of scans significantly (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

    • A relaxation delay of 2-5 seconds is standard.

  • Data Processing:

    • Process the data similarly to the ¹H spectrum.

    • Calibrate the spectrum using the DMSO-d₆ septet centered at δ 39.52 ppm.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The hydrochloride salt form significantly influences the N-H stretching region.

Predicted Characteristic Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration ModeRationale
3200 - 2800R-NH₃⁺N-H StretchPrimary amine salts show a very broad and strong absorption in this region due to the stretching of the N-H bonds in the ammonium group.[4]
3100 - 3000C-H (Aromatic)C-H StretchCharacteristic of C-H bonds on the benzene ring.[5]
2950 - 2850C-H (Aliphatic)C-H StretchArises from the CH₂ groups in the chroman ring.[6]
1620 - 1580R-NH₃⁺N-H Bend (Asymmetric)Characteristic bending vibration for a primary ammonium group.[7]
1600 & 1475C=C (Aromatic)C=C StretchSkeletal vibrations of the aromatic ring typically appear as a pair of sharp bands.[8]
1250 - 1200C-O-C (Aryl ether)Asymmetric StretchStrong absorption typical for the aryl-alkyl ether linkage in the chroman ring.
1100 - 1050C-F (Aromatic)C-F StretchA strong, characteristic band for the aryl fluoride bond.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a modern, reliable method that requires minimal sample preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum in air. A flat baseline with peaks only for atmospheric CO₂ and water vapor confirms a clean system.

  • Sample Application:

    • Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

    • Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-600 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample scan to the background scan, generating the final absorbance or transmittance spectrum.

    • Use the peak-picking tool to label the wavenumbers of significant absorption bands.

Mass Spectrometry: Molecular Weight and Fragmentation

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. The fragmentation pattern offers further structural proof. Electrospray Ionization (ESI) is the method of choice for pre-formed salts like hydrochlorides, as it is a soft ionization technique that typically yields the protonated molecular ion of the free base.

Predicted Mass-to-Charge Ratios (m/z)
  • Expected Ion (Positive ESI): [M+H]⁺, where M is the free base (C₉H₁₀FNO).

  • Calculated Exact Mass of [C₉H₁₁FNO]⁺: 168.0825

  • The Nitrogen Rule: The free base has an odd molecular weight (167.18) due to the single nitrogen atom, which is consistent with the nitrogen rule.[9]

Predicted Fragmentation Pathway

The primary fragmentation pathway for cyclic amines often involves α-cleavage, which is cleavage of a bond adjacent to the nitrogen atom.[10][11]

G parent [M+H]⁺ m/z = 168.08 frag1 Loss of NH₃ m/z = 151.05 parent->frag1 -NH₃ frag2 Retro-Diels-Alder m/z = 124.03 parent->frag2 RDA frag3 Loss of C₂H₄O (from frag2) m/z = 80.02 frag2->frag3 -C₂H₄O

Caption: Predicted ESI-MS fragmentation of (R)-8-fluorochroman-4-amine.

Experimental Protocol: LC-HRMS (ESI)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

    • Filter the solution through a 0.22 µm syringe filter to remove particulates.

  • Instrumentation (LC-QTOF or LC-Orbitrap):

    • Liquid Chromatography (LC): Use a C18 column with a simple gradient (e.g., water with 0.1% formic acid to acetonitrile with 0.1% formic acid) to introduce the sample. Formic acid is added to ensure the amine remains protonated.

    • Ion Source (ESI): Operate in positive ion mode. Optimize source parameters such as capillary voltage (~3.5 kV), gas flow, and temperature for maximum signal intensity.

    • Mass Analyzer: Acquire data in full scan mode over a range of m/z 50-500.

    • Tandem MS (MS/MS): Perform a product ion scan on the precursor ion (m/z 168.08) to confirm the proposed fragmentation pathway.

  • Data Analysis:

    • Extract the accurate mass of the parent ion and compare it to the theoretical mass (within 5 ppm error).

    • Analyze the MS/MS spectrum to identify fragment ions and match them to the predicted fragmentation pathway.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process where NMR, IR, and MS each provide critical and complementary pieces of structural information. This guide establishes a detailed predictive framework based on fundamental principles and data from analogous compounds. The ¹H and ¹³C NMR spectra are expected to reveal the detailed connectivity and stereochemistry of the chroman ring system, with characteristic shifts and couplings influenced by the fluorine substituent. IR spectroscopy will confirm the presence of the primary amine hydrochloride, aromatic ring, and ether linkages. Finally, high-resolution mass spectrometry will verify the elemental composition and provide structural confirmation through predictable fragmentation patterns. By following the detailed protocols herein, researchers can confidently acquire and interpret high-quality spectroscopic data, ensuring the identity and purity of this vital pharmaceutical intermediate.

References

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. Available at: [Link]

  • Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. Available at: [Link]

  • A guide to 13C NMR chemical shift values. Compound Interest. Available at: [Link]

  • 13-C NMR - How Many Signals. Master Organic Chemistry. Available at: [Link]

  • GCMS Section 6.15 - Fragmentation of Amines. Whitman College. Available at: [Link]

  • 6.5: Amine Fragmentation. Chemistry LibreTexts. Available at: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link]

  • 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. Available at: [Link]

  • Sample preparation for FT-IR. University of California, Los Angeles. Available at: [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]

  • IR: amines. University of Calgary. Available at: [Link]

  • Table of Characteristic IR Absorptions. Michigan State University. Available at: [Link]

  • How to prepare IR samples?. ResearchGate. Available at: [Link]

  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. National Institutes of Health. Available at: [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Europe PMC. Available at: [Link]

  • H-NMR Predicting Molecular Structure Using Formula + Graph. YouTube. Available at: [Link]

  • IR Spectroscopy Tutorial: Aromatics. University of Colorado Boulder. Available at: [Link]

  • 13CNMR experiments and methods used to investigate amine-CO2-H2O systems. ResearchGate. Available at: [Link]

  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing. Available at: [Link]

  • IR Spectroscopy of Liquids. University of Colorado Boulder. Available at: [Link]

  • Fluorine NMR. University of Washington. Available at: [Link]

  • 108 Problem Solving Predicting NMR Spectra of Molecule. YouTube. Available at: [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • How to prepare an IR sample. YouTube. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. Available at: [Link]

  • 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available at: [Link]

  • Video: Mass Spectrometry: Amine Fragmentation. JoVE. Available at: [Link]

  • 19Flourine NMR. University of Ottawa. Available at: [Link]

  • 4.2: IR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

  • 24.10 Spectroscopy of Amines. OpenStax. Available at: [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. Available at: [Link]

  • Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. ACS Publications. Available at: [Link]

  • H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. Available at: [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. YouTube. Available at: [Link]

  • Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. YouTube. Available at: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

Sources

Methodological & Application

Application Note: A Practical Guide to the Racemic Resolution of 8-Fluorochroman-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the racemic resolution of 8-fluorochroman-4-amine, a key chiral intermediate in pharmaceutical development. We present two robust protocols for separating the enantiomers: the classical method of diastereomeric salt formation and a modern enzymatic kinetic resolution technique. The guide explains the underlying chemical principles, offers step-by-step experimental procedures, and details the analytical methodology for determining enantiomeric purity via chiral High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, chemists, and process development professionals engaged in the synthesis of enantiomerically pure compounds.

Introduction: The Imperative of Chirality

8-Fluorochroman-4-amine is a valuable building block in medicinal chemistry. Like many bioactive molecules, its stereochemistry is critical to its pharmacological activity. The two enantiomers of a chiral compound can exhibit vastly different biological effects, with one enantiomer providing the therapeutic benefit while the other may be inactive or even cause adverse effects. Consequently, the ability to isolate the desired enantiomer in high purity is a fundamental requirement in modern drug development.

This guide moves beyond a simple listing of steps to explain the causality behind the experimental choices, ensuring that researchers can adapt and troubleshoot these protocols effectively. The methods described—diastereomeric salt formation and enzymatic resolution—represent two of the most practical and scalable approaches for resolving chiral amines.[1]

Principles of Racemic Resolution

A racemic mixture, containing equal amounts of two enantiomers, is optically inactive and its components are notoriously difficult to separate due to their identical physical properties (e.g., boiling point, solubility).[2] The core principle of resolution is to convert the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can therefore be separated by conventional laboratory techniques like crystallization or chromatography.[2][3]

Diastereomeric Salt Formation

This is the most common and time-honored method for resolving racemic acids and bases.[1] The strategy involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent.[2] This acid-base reaction forms a mixture of two diastereomeric salts:

  • (R)-amine + (R)-acid → (R,R)-salt

  • (S)-amine + (R)-acid → (S,R)-salt

These (R,R) and (S,R) salts are diastereomers and will exhibit different solubilities in a given solvent system.[4] Through careful selection of the solvent and crystallization conditions, one diastereomeric salt will preferentially crystallize from the solution, allowing for its separation by filtration.[5][6] The enantiomerically enriched amine is then recovered by treating the isolated salt with a base to break the ionic bond. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphor-10-sulfonic acid.[2]

Enzymatic Kinetic Resolution

Enzymatic resolution offers a highly selective and environmentally benign alternative. This method relies on the principle of kinetic resolution, where an enzyme stereoselectively catalyzes a reaction with one enantiomer at a much faster rate than the other.[4] For a racemic amine, a common approach is lipase-catalyzed acylation.[7][8]

In the presence of an acyl donor (e.g., vinyl acetate), a lipase like Candida antarctica Lipase B (CALB) will selectively acylate one enantiomer, converting it into an amide. If the reaction is stopped at approximately 50% conversion, the mixture will contain one enantiomer as an unreacted amine and the other as an amide.[9] These two compounds have different chemical properties and can be easily separated by standard techniques such as extraction or chromatography.

Protocol I: Resolution via Diastereomeric Salt Formation

This protocol details the resolution of racemic 8-fluorochroman-4-amine using (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) as the resolving agent. The selection of the resolving agent and solvent is often the most challenging part of the process and may require screening to optimize.[1]

Experimental Workflow: Diastereomeric Salt Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Separation & Liberation racemate Racemic Amine (R/S)-8-FCA mix Mix & Heat to Dissolve racemate->mix agent Resolving Agent (+)-D-DTTA in Methanol agent->mix cool Cool Slowly (e.g., to Room Temp, then 0-5°C) mix->cool crystals Precipitate Forms (Enriched Diastereomeric Salt) cool->crystals filter Vacuum Filtration crystals->filter wash Wash Crystals (Cold Methanol) filter->wash liberate Liberate Amine (aq. NaOH) wash->liberate extract Extract with Organic Solvent (e.g., DCM) liberate->extract final_amine Enriched Amine Enantiomer extract->final_amine G cluster_0 Step 1: Enzymatic Reaction cluster_1 Step 2: Monitoring & Quenching cluster_2 Step 3: Separation racemate Racemic Amine (R/S)-8-FCA react Incubate with Shaking (e.g., 37-45°C) racemate->react reagents Immobilized CALB Vinyl Acetate Solvent (e.g., Toluene) reagents->react monitor Monitor Conversion (by HPLC/TLC) react->monitor quench Stop at ~50% Conversion Filter off Enzyme monitor->quench mixture Mixture of: (S)-Amine (R)-Amide quench->mixture separation Separation (e.g., Column Chromatography) mixture->separation product1 (S)-Amine (Unreacted) separation->product1 product2 (R)-Amide (Can be hydrolyzed back to amine) separation->product2

Caption: Workflow for Enzymatic Kinetic Resolution.

Step-by-Step Protocol
  • Reaction Setup:

    • To a 100 mL flask, add 5.0 g of racemic 8-fluorochroman-4-amine, 50 mL of a suitable organic solvent (e.g., toluene or MTBE), and 0.5 equivalents of an acyl donor (e.g., vinyl acetate).

    • Add immobilized Candida antarctica Lipase B (CALB) (e.g., Novozym® 435, typically 5-10% by weight of the substrate).

  • Enzymatic Acylation:

    • Seal the flask and place it in an orbital shaker set to a moderate speed (e.g., 150 rpm) and a constant temperature (e.g., 40 °C).

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the yield and enantiomeric excess of both components. [4]3. Work-up and Separation:

    • Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

    • Concentrate the filtrate under reduced pressure.

    • The resulting residue contains the unreacted amine enantiomer and the acylated amine enantiomer (amide). These can be separated by silica gel column chromatography, exploiting the polarity difference between the amine and the amide.

  • Analysis:

    • Determine the enantiomeric excess of the unreacted amine fraction using the chiral HPLC method described below.

ParameterValueNotes
Racemic Amine5.0 g8-fluorochroman-4-amine
Enzyme250-500 mgImmobilized Candida antarctica Lipase B
Acyl Donor0.5-0.6 eq.Vinyl Acetate
SolventToluene or MTBE50 mL
Temperature40 °COptimal for many lipases
Target Conversion~50%Critical for maximizing yield and ee
Expected Outcome>95% ee for both amine and amideDepends on enzyme selectivity

Analytical Method: Chiral HPLC for Enantiomeric Excess (ee) Determination

Accurate determination of the enantiomeric excess is essential to validate the success of the resolution. [5]Chiral HPLC is the most powerful and widely used technique for this purpose. [10][11]

  • Principle: Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different speeds and thus be separated in time.

  • Method Development: For primary amines, polysaccharide-based (e.g., cellulose or amylose derivatives) or cyclofructan-based CSPs are often effective. [12][13]The mobile phase composition is critical; often, a mixture of a nonpolar solvent (like hexane) and an alcohol (like isopropanol) is used. To achieve good peak shape and resolution for amines, it is common to add small amounts of an acidic and a basic modifier, such as trifluoroacetic acid (TFA) and triethylamine (TEA). [13]

Representative Chiral HPLC Conditions
ParameterCondition
Column Chiralpak® IA or a similar polysaccharide-based CSP
Mobile Phase Hexane / Isopropanol / Triethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 25 °C
Calculation of Enantiomeric Excess (ee)

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

References

  • Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
  • Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia.
  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • National Institutes of Health (NIH). (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.
  • ResearchGate. (n.d.). Scheme 4. Enzymatic kinetic resolution of 8. Reagents and conditions.
  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale.
  • Adukpo, G. E. (2005, May 27). Synthesis of an Enantiomerically Pure Ring A building block for Tolyporphin and Tolyporphin Derivatives. UCC Institutional Repository.
  • Google Patents. (n.d.). US20170101654A1 - Enzymatic synthesis of optically active chiral amines.
  • Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
  • ResearchGate. (n.d.). Synthesis of 8-aminomorphans with high KOR affinity | Request PDF.
  • Science Learning Center. (n.d.). Experiment: Resolution of a Racemic Mixture.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • National Institutes of Health (NIH). (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC.
  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17, 1337–1348.
  • ResearchGate. (2025, August 5). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF.
  • ResearchGate. (n.d.). Enzymatic resolution of amines (1-4) catalyzed by different commercial lipases.
  • PubMed. (n.d.). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate.
  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
  • YouTube. (2020, January 24). Resolution of a Racemic Mixture.
  • LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Sfera - Unife. (2023, October 13). Journal of Pharmaceutical and Biomedical Analysis.

Sources

Application Notes and Protocols for (R)-8-fluorochroman-4-amine hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the Fluorinated Chromanamine Scaffold

(R)-8-fluorochroman-4-amine hydrochloride is a chiral synthetic building block of significant interest in modern medicinal chemistry. Its rigid, bicyclic chroman core, combined with the stereochemically defined amine and the strategically placed fluorine atom, offers a unique combination of structural and physicochemical properties that are highly advantageous for the design of novel therapeutic agents, particularly those targeting the central nervous system (CNS).

The incorporation of a fluorine atom onto the aromatic ring of the chroman scaffold is a key feature. Fluorine, being the most electronegative element, can profoundly influence a molecule's properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The C-F bond is exceptionally strong, which can block metabolic pathways at that position, thereby enhancing the pharmacokinetic profile of a drug candidate. Furthermore, the fluorine atom can alter the acidity of nearby functional groups and engage in favorable electrostatic interactions within a protein's binding pocket.

The primary amine in the 4-position, with its defined (R)-stereochemistry, serves as a crucial handle for introducing a wide variety of substituents, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of a compound's pharmacological profile. This amine is a common feature in many CNS-active compounds, where it often plays a key role in receptor recognition and binding. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic protocols.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the table below.

PropertyValueSource
CAS Number730980-49-1
Molecular FormulaC₉H₁₁ClFNO
Molecular Weight203.64 g/mol
AppearanceWhite to off-white solidGeneral knowledge
StorageInert atmosphere, 2-8°C
Hazard StatementsH302, H315, H319, H332, H335
Precautionary StatementsP261, P305+P351+P338[2]

Core Application: Synthesis of Serotonin and Dopamine Receptor Modulators for CNS Disorders

The primary application of this compound lies in its use as a key intermediate for the synthesis of potent and selective modulators of serotonin (5-HT) and dopamine receptors. These receptors are critically involved in the pathophysiology of a wide range of neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Parkinson's disease. The enantiomer, (S)-8-fluorochroman-4-amine, is explicitly noted for its role in developing CNS agents, particularly serotonin and dopamine receptor modulators.[3] This strongly supports the analogous application of the (R)-enantiomer in exploring stereospecific interactions with these receptors.

The general synthetic strategy involves the derivatization of the primary amine through N-alkylation or N-arylation reactions to introduce pharmacophoric elements known to interact with the target receptors. The chroman scaffold serves as a rigid core to orient these substituents in a specific three-dimensional arrangement, which is often crucial for high-affinity binding.

Below is a representative synthetic workflow illustrating the use of this compound in the synthesis of a hypothetical N-aryl derivative, a common motif in serotonin receptor modulators.

G cluster_0 Starting Materials cluster_1 Coupling Reaction cluster_2 Product cluster_3 Downstream Processing A (R)-8-fluorochroman-4-amine hydrochloride C N-Arylation (e.g., Buchwald-Hartwig or Chan-Lam Coupling) A->C B Aryl Halide (Ar-X) or Aryl Boronic Acid (Ar-B(OH)2) B->C D N-Aryl-(R)-8-fluorochroman-4-amine Derivative C->D Formation of C-N bond E Purification (e.g., Chromatography) D->E F Biological Evaluation (e.g., Receptor Binding Assays) E->F G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product A Combine Reactants: (R)-8-fluorochroman-4-amine HCl Aryl Bromide Pd(OAc)2, XPhos B Purge with N2/Ar A->B C Add Anhydrous Toluene and NaOtBu B->C D Heat to 100 °C with Vigorous Stirring C->D E Monitor by TLC/LC-MS D->E F Cool and Quench with Water E->F Reaction Complete G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Characterize by NMR and MS I->J

Sources

Application Note: Enantioselective GC-MS Analysis of (R)-8-fluorochroman-4-amine Following Derivatization with Trifluoroacetic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and detailed protocol for the chemical derivatization of the chiral pharmaceutical intermediate, (R)-8-fluorochroman-4-amine, for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). Due to the inherent polarity and low volatility of primary amines, direct GC analysis often results in poor chromatographic performance, characterized by peak tailing and low sensitivity. To overcome these challenges, a derivatization method using trifluoroacetic anhydride (TFAA) is employed. This procedure converts the primary amine into a more volatile and thermally stable N-trifluoroacetyl derivative, significantly improving peak shape and enabling high-resolution chiral separation. This guide provides a step-by-step methodology, explains the underlying chemical principles, and offers insights into the expected mass spectrometric fragmentation, making it an essential resource for researchers in pharmaceutical development and quality control.

Introduction: The Rationale for Derivatization

(R)-8-fluorochroman-4-amine is a key chiral intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system.[1] Accurate determination of its enantiomeric purity is critical, as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles.

Gas chromatography (GC) is a powerful technique for separating volatile compounds, but primary amines like 8-fluorochroman-4-amine pose a significant analytical challenge.[2] The presence of the polar amine group leads to strong interactions with active sites on the GC column and inlet, resulting in poor peak symmetry and reduced analytical accuracy.[2]

Derivatization is a chemical modification technique that transforms an analyte into a more suitable form for analysis.[3] In this case, acylation with trifluoroacetic anhydride (TFAA) is the chosen strategy. This reaction replaces the active hydrogens on the primary amine with a trifluoroacetyl group, yielding N-(8-fluorochroman-4-yl)-2,2,2-trifluoroacetamide. The benefits of this transformation are threefold:

  • Increased Volatility: The derivatization process masks the polar N-H bonds, reducing intermolecular hydrogen bonding and making the molecule significantly more volatile.

  • Improved Chromatographic Performance: The resulting derivative is less prone to adsorption on the stationary phase, leading to sharper, more symmetrical peaks.

  • Enhanced Sensitivity: The introduction of fluorine atoms can improve detection sensitivity, particularly with an electron capture detector (ECD), although a mass spectrometer remains the gold standard for identification.[1]

Principle of Derivatization: Acylation with TFAA

The derivatization of (R)-8-fluorochroman-4-amine with TFAA is an acylation reaction. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the trifluoroacetic anhydride. This is followed by the elimination of a molecule of trifluoroacetic acid, resulting in the formation of a stable amide. TFAA is highly reactive and the reaction proceeds rapidly, often with gentle heating to ensure completion.

Experimental Protocol

Materials and Reagents
  • (R)-8-fluorochroman-4-amine (CAS: 1003887-62-4)[4]

  • Trifluoroacetic Anhydride (TFAA) (CAS: 407-25-0)

  • Anhydrous Ethyl Acetate (or other suitable aprotic solvent like Dichloromethane or Acetonitrile)

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Nitrogen gas, high purity

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Micropipettes

Derivatization Workflow

The following diagram illustrates the key steps in the derivatization process.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Sample Work-up cluster_analysis Analysis start Place 1 mg of (R)-8-fluorochroman-4-amine in GC vial add_solvent Add 500 µL of anhydrous Ethyl Acetate start->add_solvent add_reagent Add 100 µL of TFAA add_solvent->add_reagent cap_vial Cap vial tightly add_reagent->cap_vial heat_react Heat at 60°C for 20 minutes cap_vial->heat_react cool_down Cool to room temperature heat_react->cool_down evaporate Evaporate to dryness under a gentle stream of N2 cool_down->evaporate reconstitute Reconstitute in 500 µL of Ethyl Acetate evaporate->reconstitute inject Inject 1 µL into GC-MS reconstitute->inject

Caption: Workflow for TFAA derivatization of (R)-8-fluorochroman-4-amine.

Step-by-Step Derivatization Procedure
  • Sample Preparation: Accurately weigh approximately 1 mg of (R)-8-fluorochroman-4-amine into a 2 mL GC vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 500 µL of anhydrous ethyl acetate to the vial to dissolve the sample. Subsequently, add 100 µL of trifluoroacetic anhydride (TFAA). Note: For some amines, the addition of a small amount of pyridine (10-20 µL) can catalyze the reaction and scavenge the trifluoroacetic acid byproduct, but TFAA is reactive enough that it is often not necessary.

  • Reaction: Tightly cap the vial with a PTFE-lined cap. Place the vial in a heating block or oven set to 60°C for 20 minutes.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature.

  • Evaporation: Gently evaporate the solvent and excess TFAA to dryness under a stream of high-purity nitrogen gas. This step is crucial to prevent column damage from unreacted TFAA.

  • Reconstitution: Reconstitute the dried derivative in 500 µL of anhydrous ethyl acetate. The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation and Column Selection

For the enantioselective separation of the derivatized (R)-8-fluorochroman-4-amine, a chiral capillary GC column is required. Cyclodextrin-based stationary phases are highly effective for separating a wide range of chiral compounds, including aromatic amines.[5][6] A column such as a Restek Rt-βDEXcst or an Agilent J&W CP-Chirasil-Val would be an excellent choice.[7][8]

Recommended GC-MS Parameters

The following table summarizes the recommended starting parameters for the GC-MS analysis. These may require optimization depending on the specific instrument and column used.

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column Rt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent chiral column
Injection Volume 1 µL
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1 ratio) or Splitless for trace analysis
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial temp: 100°C, hold for 1 min. Ramp at 10°C/min to 230°C, hold for 5 min.
Transfer Line Temp 250°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 400 m/z

Results and Discussion: Expected Mass Spectrum

Molecular Ion

The derivatization reaction adds a trifluoroacetyl group (C₂F₃O) and removes a hydrogen atom.

  • Molecular Formula of (R)-8-fluorochroman-4-amine: C₉H₁₀FNO

  • Molecular Weight: 167.18 g/mol [9][10]

  • Molecular Formula of TFA derivative: C₁₁H₉F₄NO₂

  • Expected Molecular Weight of Derivative: 263.19 g/mol

The molecular ion peak ([M]⁺) at m/z 263 is expected to be observed in the mass spectrum, although its intensity may be low, which is common for EI spectra.

Predicted Fragmentation Pattern

The electron ionization (EI) process will induce fragmentation of the derivatized molecule. The proposed fragmentation pathway is based on the stable chroman ring system and typical cleavages observed for trifluoroacetylated amines.

Fragmentation cluster_legend MI [M]⁺˙ m/z = 263 F1 [M - CF₃]⁺ m/z = 194 MI->F1 - •CF₃ F2 [M - COCF₃]⁺ m/z = 166 MI->F2 - •COCF₃ F3 [C₈H₆FO]⁺ m/z = 137 F2->F3 - C₂H₅N F4 [C₇H₅F]⁺˙ m/z = 108 F3->F4 - CHO

Caption: Proposed EI fragmentation of N-(8-fluorochroman-4-yl)-2,2,2-trifluoroacetamide.

Key Expected Fragments:

  • m/z 194: Loss of a trifluoromethyl radical (•CF₃) from the molecular ion. This is a common fragmentation for trifluoroacetyl derivatives.[11]

  • m/z 166: Alpha-cleavage next to the amide nitrogen, resulting in the loss of the entire trifluoroacetyl radical (•COCF₃). This would leave a stable ion corresponding to the protonated imine of the original amine.

  • m/z 137: A significant peak is predicted at m/z 137, corresponding to the fluorinated benzofuran cation. This would result from the cleavage of the heterocyclic ring after the initial fragmentation.

  • m/z 108: Subsequent loss of a CHO radical from the m/z 137 fragment could lead to the fluorophenyl cation.

Conclusion

The derivatization of (R)-8-fluorochroman-4-amine with trifluoroacetic anhydride is a highly effective strategy to enable its analysis by GC-MS. The resulting N-trifluoroacetyl derivative exhibits superior chromatographic properties, allowing for accurate quantification and, crucially, separation from its corresponding (S)-enantiomer on a suitable chiral stationary phase. The protocol detailed in this application note is robust, reproducible, and provides the necessary framework for researchers to develop and validate methods for the enantiopurity assessment of this important pharmaceutical intermediate. The predicted mass fragmentation pattern provides a basis for confident identification of the derivatized analyte.

References

  • PubChem. (S)-5-fluorochroman-4-amine | C9H10FNO | CID 96737630. National Center for Biotechnology Information. [Link]

  • PubChem. (S)-7-fluorochroman-4-amine | C9H10FNO | CID 46911905. National Center for Biotechnology Information. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • ResearchGate. EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. [Link]

  • Restek Corporation. Chiral GC Capillary Column, Rt-βDEXcst. [Link]

  • Agilent Technologies. CP-Chirasil Val GC column. [Link]

  • ResearchGate. Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. [Link]

  • Unique para-effect in electron ionization mass spectra of bis(perfluoroacyl) derivatives of bifunctional aminobenzenes. PMC - NIH. [Link]

  • VTechWorks. Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]

  • ResearchGate. EI mass spectra of methyl esters of N-trifluoroacetyl-derivatives of N-methyl-l-phenylalanine. [Link]

  • MySkinRecipes. (S)-8-Fluorochroman-4-Amine. [Link]

  • Restek. Rxi GC Columns. [Link]

  • EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in the Synthesis of (R)-8-fluorochroman-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-8-fluorochroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and ultimately improve your yields. As a key chiral intermediate in the development of central nervous system (CNS) agents, the efficient and stereoselective synthesis of (R)-8-fluorochroman-4-amine is of significant interest.[1] This document will provide a detailed, scientifically-grounded walkthrough of the synthesis, highlighting critical parameters and offering solutions to common challenges.

I. Overview of the Synthetic Strategy

The synthesis of (R)-8-fluorochroman-4-amine is typically approached through a multi-step process. A common and effective strategy involves three key stages:

  • Synthesis of the Precursor: Preparation of 8-fluorochroman-4-one.

  • Formation of the Racemic Amine: Conversion of the chromanone to racemic 8-fluorochroman-4-amine, often via reductive amination.

  • Chiral Resolution: Separation of the desired (R)-enantiomer from the racemic mixture.

This guide will address each of these stages, providing detailed protocols, troubleshooting tips, and answers to frequently asked questions.

II. Stage 1: Synthesis of 8-fluorochroman-4-one

The chroman-4-one skeleton is a common structural motif in a variety of biologically active compounds.[2][3] Its synthesis is a critical first step, and the purity of this precursor will directly impact the subsequent reactions.

Frequently Asked Questions (FAQs): Synthesis of 8-fluorochroman-4-one

Q1: What are the common starting materials and reaction conditions for the synthesis of chroman-4-ones?

A1: Chroman-4-ones are often synthesized from substituted phenols and a suitable three-carbon synthon. A widely used method is the intramolecular Friedel-Crafts acylation of a 3-phenoxypropanoic acid, which is in turn prepared from a phenol and a propiolactone or acrylic acid derivative. The cyclization is typically promoted by a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent.

Q2: I am observing a low yield in the cyclization step to form the chroman-4-one. What could be the issue?

A2: Low yields in the cyclization can stem from several factors:

  • Insufficiently strong acid catalyst: The Friedel-Crafts acylation requires a potent Lewis or Brønsted acid to drive the reaction. If using PPA, ensure it is fresh and viscous.

  • Suboptimal reaction temperature: The temperature needs to be high enough to promote cyclization but not so high as to cause decomposition or side reactions. A typical range is 80-100 °C.

  • Purity of the starting 3-phenoxypropanoic acid: Impurities in the starting material can interfere with the cyclization. Ensure it is thoroughly purified before use.

  • Deactivating substituents: While the fluorine atom at the 8-position is generally well-tolerated, other strongly electron-withdrawing groups on the aromatic ring can hinder the electrophilic aromatic substitution.

Q3: Are there alternative methods for synthesizing chroman-4-ones?

A3: Yes, other methods exist, such as the intramolecular cyclization of 3-bromo-1-(hydroxyphenyl)propan-1-ones, which can be formed via Friedel-Crafts acylation of a phenol with 3-bromopropionyl chloride.[2] The subsequent cyclization is typically achieved under basic conditions.[2]

Experimental Protocol: Synthesis of 8-fluorochroman-4-one

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.

Step 1: Synthesis of 3-(2-fluorophenoxy)propanoic acid

  • To a solution of 2-fluorophenol in a suitable solvent (e.g., acetone or water with a base like NaOH), add β-propiolactone dropwise at a controlled temperature (e.g., 0-10 °C).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter, wash with cold water, and dry the crude 3-(2-fluorophenoxy)propanoic acid. Recrystallization from a suitable solvent (e.g., ethanol/water) may be necessary for purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Add the purified 3-(2-fluorophenoxy)propanoic acid to an excess of polyphosphoric acid (PPA).

  • Heat the mixture with vigorous stirring to 80-90 °C for 1-2 hours (monitor by TLC).

  • Carefully pour the hot reaction mixture onto crushed ice to quench the reaction and precipitate the product.

  • Filter the solid, wash thoroughly with water and a dilute solution of sodium bicarbonate to remove any remaining acid.

  • Dry the crude 8-fluorochroman-4-one. Purification can be achieved by recrystallization (e.g., from ethanol) or column chromatography.

III. Stage 2: Reductive Amination to form Racemic 8-fluorochroman-4-amine

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[4][5] In this case, 8-fluorochroman-4-one is converted to the corresponding amine.

Troubleshooting Guide: Reductive Amination
Issue Possible Cause(s) Troubleshooting & Optimization
Low yield of the desired amine Incomplete imine formation.Ensure anhydrous conditions. Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark trap to remove water.
Ineffective reducing agent.Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces the imine in the presence of the ketone.[4] Sodium triacetoxyborohydride is another effective and less toxic alternative.
Suboptimal pH.Imine formation is typically favored under mildly acidic conditions (pH 4-6). Addition of a catalytic amount of acetic acid can be beneficial.
Formation of side products Over-reduction to the corresponding alcohol.This can occur if the reducing agent is too reactive or if the reaction conditions are not well-controlled. Use a milder reducing agent or control the stoichiometry carefully.
Formation of secondary amines.If ammonia is used as the amine source, there is a possibility of the primary amine product reacting further with the starting ketone. Using a large excess of ammonia can help to minimize this.
Experimental Protocol: Reductive Amination of 8-fluorochroman-4-one

This protocol is a general guideline and may require optimization.

  • Dissolve 8-fluorochroman-4-one in a suitable solvent (e.g., methanol or ethanol).

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by carefully adding dilute aqueous HCl.

  • Basify the solution with aqueous NaOH and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic 8-fluorochroman-4-amine.

IV. Stage 3: Chiral Resolution of (±)-8-fluorochroman-4-amine

The separation of enantiomers is a critical step to obtain the desired (R)-8-fluorochroman-4-amine. A common and effective method for the resolution of racemic amines is through the formation of diastereomeric salts with a chiral acid.[6] Tartaric acid and its derivatives are frequently used for this purpose due to their availability and effectiveness.[7][8]

Frequently Asked Questions (FAQs): Chiral Resolution

Q1: Which chiral resolving agent is best for resolving 8-fluorochroman-4-amine?

A1: The choice of resolving agent is often empirical. However, derivatives of tartaric acid, such as (+)-tartaric acid or (-)-tartaric acid, are excellent starting points for the resolution of chiral amines.[8][9] The selection of the specific enantiomer of tartaric acid will determine which enantiomer of the amine crystallizes preferentially as the less soluble diastereomeric salt.

Q2: My chiral resolution is not giving a good separation of the diastereomeric salts. What can I do?

A2: Incomplete separation can be due to several factors:

  • Solvent choice: The solubility of the diastereomeric salts is highly dependent on the solvent system. Experiment with different solvents or solvent mixtures (e.g., methanol, ethanol, isopropanol, or mixtures with water).

  • Crystallization conditions: The rate of cooling and the final crystallization temperature can significantly impact the efficiency of the resolution. Slow cooling generally leads to better crystal formation and higher enantiomeric purity.

  • Stoichiometry of the resolving agent: The molar ratio of the resolving agent to the racemic amine can be critical. While a 1:1 ratio is often used, sometimes a substoichiometric amount of the resolving agent can improve the enantiomeric excess of the crystallized salt.

Q3: How do I determine the enantiomeric excess (ee) of my resolved amine?

A3: The enantiomeric excess is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation of the sample and comparing it to the known value for the enantiomerically pure compound.

Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid

This protocol is a general guideline and will likely require optimization of the solvent and crystallization conditions.

  • Dissolve the racemic 8-fluorochroman-4-amine in a suitable solvent (e.g., methanol or ethanol) with gentle heating.

  • In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, also with gentle heating.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, and then if necessary, cool further in a refrigerator or ice bath to induce crystallization.

  • Collect the precipitated diastereomeric salt by filtration and wash it with a small amount of cold solvent.

  • To liberate the free amine, dissolve the salt in water and basify the solution with a strong base (e.g., NaOH).

  • Extract the enantiomerically enriched amine with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Determine the enantiomeric excess of the resolved amine using chiral HPLC.

  • The mother liquor, which is enriched in the other enantiomer, can be treated in a similar manner to recover the (S)-enantiomer.

V. Alternative Enantioselective Strategies

While chiral resolution is a robust method, direct asymmetric synthesis can be a more efficient approach to obtaining the desired enantiomer.

Asymmetric Catalytic Reduction

One promising alternative is the asymmetric catalytic reduction of an oxime or imine precursor. This can be achieved using a chiral catalyst, such as a transition metal complex with a chiral ligand. For example, the asymmetric hydrogenation of the oxime of 8-fluorochroman-4-one using a chiral catalyst could directly yield the enantiomerically enriched amine.[10] This approach avoids the need for a resolution step, potentially increasing the overall yield of the desired enantiomer.

VI. Visualization of the Synthetic Pathway

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reductive Amination cluster_2 Stage 3: Chiral Resolution 2-Fluorophenol 2-Fluorophenol 3-(2-fluorophenoxy)propanoic_acid 3-(2-fluorophenoxy)propanoic_acid 2-Fluorophenol->3-(2-fluorophenoxy)propanoic_acid + β-propiolactone 8-fluorochroman-4-one 8-fluorochroman-4-one 3-(2-fluorophenoxy)propanoic_acid->8-fluorochroman-4-one PPA, heat Racemic_amine (±)-8-fluorochroman-4-amine 8-fluorochroman-4-one->Racemic_amine + NH₃, NaBH₃CN Diastereomeric_salts Diastereomeric_salts Racemic_amine->Diastereomeric_salts + (+)-Tartaric Acid R_amine (R)-8-fluorochroman-4-amine Diastereomeric_salts->R_amine Crystallization & Liberation S_amine (S)-8-fluorochroman-4-amine Diastereomeric_salts->S_amine From Mother Liquor

Sources

Navigating the Labyrinth of Fluorinated Chroman Amine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide is designed to be your companion in the laboratory, offering insights and practical solutions to the common and often complex challenges encountered during the synthesis of fluorinated chroman amines. We understand that the introduction of fluorine into these privileged scaffolds, while offering significant advantages in medicinal chemistry, can also introduce a unique set of synthetic hurdles. This technical support center is structured to provide direct answers to the issues you may be facing, moving beyond simple procedural steps to explain the underlying chemical principles.

Troubleshooting Guide: From Unexpected Peaks to Low Yields

This section addresses specific experimental issues in a question-and-answer format. We delve into the probable causes of common problems and provide step-by-step protocols to get your synthesis back on track.

Question 1: I'm observing a significant amount of a defluorinated byproduct in my final product. What is causing this and how can I prevent it?

Answer:

The unexpected loss of a fluorine atom, or defluorination, is a common side reaction in the synthesis of fluorinated compounds. The carbon-fluorine bond, while generally robust, can become labile under certain conditions.

Root Causes:

  • Activated Fluorine Position: Fluorine atoms at benzylic, allylic, or α-carbonyl positions are particularly susceptible to nucleophilic displacement.[1] The increased stability of the carbocation intermediate in an SN1-type reaction or the polarization of the C-F bond in an SN2-type reaction at these positions facilitates the departure of the fluoride ion.

  • Reaction Conditions: The presence of strong nucleophiles, bases, or Lewis acids can promote defluorination. For instance, fluoride itself, generated as a byproduct, can act as a base or nucleophile in subsequent reactions.[2]

  • Thermal Stress: High reaction temperatures can provide the necessary energy to overcome the activation barrier for C-F bond cleavage.

Troubleshooting Protocol:

  • Re-evaluate Your Reaction Conditions:

    • Temperature: Attempt the reaction at a lower temperature. If the reaction is sluggish, consider longer reaction times instead of increasing the heat.

    • Base/Nucleophile Choice: If a base is required, consider using a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU) to minimize direct attack on the C-F bond.

    • Lewis Acid: If a Lewis acid is used (e.g., in a Friedel-Crafts cyclization), try using a milder one or reducing the stoichiometry.

  • Protecting Group Strategy: If the fluorine is α to a carbonyl group, consider protecting the carbonyl as a ketal or acetal before subsequent steps that involve harsh conditions.

  • Substrate Modification: If possible, redesign the synthetic route to introduce the fluorine atom at a later stage, avoiding harsh conditions on the fluorinated intermediate.

Question 2: My Friedel-Crafts cyclization to form the chroman ring is giving a low yield and a mixture of regioisomers. How does the fluorine substituent influence this, and what can I do to improve the outcome?

Answer:

The powerful electron-withdrawing nature of fluorine significantly influences the electronics of the aromatic ring, which is the nucleophile in an intramolecular Friedel-Crafts reaction. This can lead to issues with both reactivity and regioselectivity.

Underlying Principles:

  • Deactivation of the Aromatic Ring: Fluorine's inductive effect (-I) deactivates the aromatic ring, making it less nucleophilic and slowing down the rate of electrophilic aromatic substitution.[3] This can lead to incomplete reactions and low yields.

  • Directing Effects: The position of the fluorine atom on the aromatic ring will direct the cyclization. While halogens are typically ortho, para-directing, the strong inductive effect of fluorine can sometimes lead to meta-directing effects or a mixture of products, especially under harsh conditions.[4]

Optimization Strategy:

ParameterRecommended ActionRationale
Catalyst Use a stronger Lewis acid (e.g., AlCl₃, TiCl₄) or a Brønsted acid (e.g., triflic acid) to increase the electrophilicity of the cyclization precursor.A more potent electrophile is required to react with the deactivated aromatic ring.
Solvent Employ a non-coordinating solvent (e.g., nitromethane, dichloromethane) to avoid deactivation of the Lewis acid catalyst.Coordinating solvents can form complexes with the Lewis acid, reducing its activity.
Temperature Gradually increase the reaction temperature. Start at a low temperature and slowly warm the reaction while monitoring its progress by TLC or LC-MS.This helps to find the optimal temperature for cyclization without promoting side reactions like decomposition or rearrangement.
Substrate Design If possible, position activating groups (e.g., methoxy, alkyl) on the aromatic ring to counteract the deactivating effect of the fluorine.Activating groups increase the nucleophilicity of the aromatic ring, facilitating the cyclization.

Experimental Workflow for Optimizing Friedel-Crafts Cyclization:

G cluster_0 Initial Low Yield cluster_1 Troubleshooting Steps cluster_2 Improved Outcome Low Yield Low Yield Increase Catalyst Strength Increase Catalyst Strength Low Yield->Increase Catalyst Strength Try stronger Lewis/Brønsted acid Optimize Solvent Optimize Solvent Low Yield->Optimize Solvent Switch to non-coordinating solvent Adjust Temperature Adjust Temperature Low Yield->Adjust Temperature Gradual temperature increase Modify Substrate Modify Substrate Low Yield->Modify Substrate Add activating groups if possible Higher Yield & Regioselectivity Higher Yield & Regioselectivity Increase Catalyst Strength->Higher Yield & Regioselectivity Optimize Solvent->Higher Yield & Regioselectivity Adjust Temperature->Higher Yield & Regioselectivity Modify Substrate->Higher Yield & Regioselectivity

Caption: Troubleshooting workflow for low yield in Friedel-Crafts cyclization.

Question 3: During the reductive amination step to introduce the amine, I am getting a mixture of the desired primary/secondary amine and over-alkylated tertiary amine. How can I improve the selectivity?

Answer:

Over-alkylation is a classic side reaction in reductive amination. The newly formed amine is nucleophilic and can compete with the starting amine in reacting with the aldehyde/ketone, leading to the formation of higher-order amines.

Controlling Factors:

  • Stoichiometry: An excess of the amine starting material can help to outcompete the product amine for the carbonyl compound.

  • Reducing Agent: The choice of reducing agent is critical. A mild reducing agent that selectively reduces the iminium ion in the presence of the carbonyl starting material is preferred for one-pot reactions.

  • Reaction Conditions: Temperature and pH can influence the relative rates of imine formation and reduction.

Recommended Protocol for Selective Reductive Amination:

  • Reagent Choice:

    • Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[5] These reagents are less likely to reduce the starting aldehyde or ketone.

    • Caution: Sodium cyanoborohydride can release toxic hydrogen cyanide gas upon acidification, so proper quenching procedures are essential.[6]

  • Stepwise Procedure: For challenging substrates, a two-step procedure can offer better control:

    • Step 1: Imine Formation: React the carbonyl compound with the amine (often with removal of water using a Dean-Stark trap or molecular sieves) to form the imine.

    • Step 2: Reduction: After confirming imine formation (e.g., by NMR or IR), add the reducing agent (e.g., NaBH₄).

  • Stoichiometric Control: Use a slight excess (1.2-1.5 equivalents) of the amine to favor the formation of the desired product.

Frequently Asked Questions (FAQs)

This section provides concise answers to more general questions about the synthesis of fluorinated chroman amines.

Q1: What is the general role of fluorine in altering the properties of chroman amines?

A: Fluorine substitution can profoundly impact the physicochemical and biological properties of chroman amines.[7] Key effects include:

  • Increased Lipophilicity: This can enhance membrane permeability and bioavailability.[7]

  • Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the drug's half-life.[1]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the basicity (pKa) of the amine, which can affect its solubility, receptor binding, and pharmacokinetic profile.[7]

  • Conformational Control: Fluorine can influence the conformation of the chroman ring system through steric and electronic interactions.[7]

Q2: Are there any specific safety precautions I should take when working with fluorinating reagents?

A: Yes, many fluorinating reagents are hazardous.

  • Deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride) can be explosive if heated and react violently with water.[8]

  • Electrophilic fluorinating reagents like Selectfluor® are strong oxidizers.

  • Hydrogen fluoride (HF) is extremely corrosive and toxic. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. Some reactions may require specialized equipment like Teflon or polyethylene apparatus.

Q3: Can the position of the fluorine atom on the chroman ring influence the likelihood of side reactions?

A: Absolutely. The position of the fluorine atom has a significant impact on the molecule's reactivity.

  • Aromatic Ring Fluorination: As discussed in the troubleshooting guide, fluorine on the benzene ring deactivates it towards electrophilic attack, which can hinder Friedel-Crafts cyclization.[3] Its position will also direct the regiochemical outcome of this and other substitution reactions.

  • Aliphatic Ring Fluorination: A fluorine atom on the pyran ring can influence its stability and reactivity. For example, a fluorine atom adjacent to the oxygen might affect the ring-opening and closing equilibria. A fluorine atom at a benzylic position (if applicable in the precursor) would make it more susceptible to nucleophilic substitution.[1]

Q4: I am observing unexpected rearrangement products. What could be the cause?

A: Rearrangements in the synthesis of N-heterocycles can be triggered by the formation of carbocationic intermediates.[9] In the context of fluorinated compounds, neighboring group participation by the fluorine atom or other functional groups can lead to skeletal rearrangements.[9] This is particularly relevant in reactions involving strong acids or when a good leaving group is present on a carbon adjacent to a potential participating group. Careful analysis of the product structure (e.g., by 2D NMR) can help to identify the rearranged scaffold, and mechanistic considerations can guide the modification of reaction conditions (e.g., using less acidic catalysts, lower temperatures) to suppress these pathways.

References

  • Ni, K., & Hu, J. (2019). The Dark Side of Fluorine. ACS Central Science, 5(7), 1163–1174. [Link]

  • Tissot, M., & Poissy, J. (2013). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 46(10), 2263–2273. [Link]

  • Ulf-Peter, R., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6433–6455. [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(2), 246-266. [Link]

  • Mondal, S., et al. (2019). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules, 24(18), 3343. [Link]

  • Ni, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8017–8035. [Link]

  • Wang, Q., et al. (2015). Assembly of fluorinated chromanones via enantioselective tandem reaction. Chemical Communications, 51(88), 15962-15965. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Polsit, V. V., et al. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Medicinal Chemistry Research, 33(1), 135-150. [Link]

  • Pal, S., & Kumar, G. (2022). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 20(33), 6527-6560. [Link]

  • Wang, Y., et al. (2017). Asymmetric synthesis of chromans via the Friedel–Crafts alkylation–hemiketalization catalysed by an N,N′-dioxide scandium(iii) complex. Organic Chemistry Frontiers, 4(9), 1773-1776. [Link]

  • Kumar, A., et al. (2021). Highly Diversified Fluorinated Chromane-Thiadiazol-Saturated Cyclic Amine Hybrids: Design, Synthesis, Single Crystal XRD and MCF-7 Cell-line Study. ResearchGate. [Link]

  • Banks, R. E., & Williamson, G. E. (1965). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Journal of the Chemical Society, 72-76. [Link]

  • Lee, C.-W., et al. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[10]annulen-7-ols. Beilstein Journal of Organic Chemistry, 17, 1512–1519. [Link]

  • Zhdankin, V. V. (2024). Recent Advances on Fluorine Chemistry. Molecules, 29(15), 3453. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Bonacorso, H. G., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 765. [Link]

  • Petrov, V. A. (Ed.). (2009).
  • Berger, J., et al. (2019). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemosphere, 224, 617-628. [Link]

  • Osipov, S. N., et al. (2022). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Molecules, 27(18), 5897. [Link]

  • Li, Z., et al. (2015). Recent advances in green fluorine chemistry. RSC Advances, 5, 53456-53471. [Link]

  • O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2337–2348. [Link]

  • Lee, C.-W., et al. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5 H -benzo[10]annulen-7-ols. ResearchGate. [Link]

  • Sereda, G., & Rajpara, V. (2007). Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides. Chemical Communications, (45), 4744-4746. [Link]

  • Li, J., et al. (2021). Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones. Organic & Biomolecular Chemistry, 19(4), 843-847. [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Heterocycles. Retrieved from [Link]

  • Shteingarts, V. D., et al. (2021). Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. New Journal of Chemistry, 45(3), 1547-1556. [Link]

  • Powers, D. C., & Ritter, T. (2019). Synthetic Advantages of Defluorinative C–F Bond Functionalization. Accounts of Chemical Research, 52(11), 3141–3153. [Link]

  • Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(10), 1629. [Link]

  • Al-Hiari, Y. M., et al. (2020). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 25(21), 5127. [Link]

  • Wang, Y., et al. (2018). Borane-catalyzed cascade Friedel–Crafts alkylation/[1][3]-hydride transfer/Mannich cyclization to afford tetrahydroquinolines. Chemical Science, 9(12), 3137–3142. [Link]

  • Wang, H., et al. (2017). CuH-Catalyzed Regioselective Intramolecular Hydroamination for the Synthesis of Alkyl-Substituted Chiral Aziridines. DSpace@MIT. [Link]

  • Molander, G. A., & Ham, J. (2017). Exploiting the unusual effects of fluorine in methodology. Chemical Society Reviews, 46(23), 7141-7153. [Link]

  • Liu, Z., & Wang, J. (2020). Recent Advances in the Construction of Fluorinated Organoboron Compounds. Molecules, 25(17), 3878. [Link]

  • Seidel, D., et al. (2005). N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions. Organic Letters, 7(26), 5737–5739. [Link]

  • P. C. A. Barre, et al. (2022). Synthesis of fluorinated amino acids by low-specificity, promiscuous aldolases coupled to in situ fluorodonor generation. Methods in Enzymology, 666, 1-32. [Link]

Sources

Technical Support Center: (R)-8-fluorochroman-4-amine hydrochloride Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-8-fluorochroman-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this compound. Given the limited publicly available data on the specific degradation of this compound, this document provides a proactive, troubleshooting-oriented framework based on first principles of chemical reactivity and extensive experience with similar molecular scaffolds.

Our approach is to empower you, the researcher, with the foundational knowledge and practical tools to anticipate, identify, and mitigate potential degradation. This guide is structured to be a self-validating system, where the proposed mechanisms can be systematically investigated through the provided experimental protocols.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability and handling of this compound.

Q1: What are the primary factors that can influence the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents. The molecule possesses several functional groups—a secondary amine, a chroman ring system with an ether linkage, and a fluorine-substituted aromatic ring—that can be susceptible to degradation under certain conditions.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To minimize degradation, it is recommended to store this compound as a solid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). For solutions, it is advisable to use freshly prepared solutions and store them at low temperatures (2-8 °C) for short periods, protected from light. Long-term storage of solutions is generally not recommended without proper stability studies.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for determining purity and detecting impurities. Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for identification of impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and detect the presence of degradation products.

Troubleshooting Guide: Investigating Potential Degradation Pathways

This section is designed to help you troubleshoot unexpected experimental results and identify potential degradation pathways. The following are hypothetical degradation pathways based on the chemical structure of this compound.

Oxidative Degradation

Problem: I am observing a new, more polar impurity in my HPLC chromatogram after my sample was exposed to air or an oxidizing agent.

Potential Cause: The amine functional group in this compound is susceptible to oxidation. This can lead to the formation of various oxidation products, such as the corresponding hydroxylamine, nitroso, or even ring-opened byproducts.

Troubleshooting Steps & Rationale:

  • Confirm Oxidative Degradation: Perform a forced degradation study by treating a solution of your compound with a mild oxidizing agent like hydrogen peroxide (H₂O₂). The rationale is to intentionally induce oxidation to see if the impurity peak increases, confirming this degradation pathway.

  • Characterize the Impurity: Use LC-MS to determine the mass of the impurity. An increase in mass corresponding to the addition of one or more oxygen atoms would support the hypothesis of oxidation.

  • Prevent Further Oxidation: If oxidation is confirmed, take measures to protect your samples from oxygen. This includes degassing solvents, working under an inert atmosphere, and adding antioxidants (use with caution as they may interfere with your experiments).

Hypothetical Oxidative Degradation Pathway:

Oxidative Degradation cluster_main Oxidative Stress (e.g., H₂O₂) Parent (R)-8-fluorochroman-4-amine Hydroxylamine N-hydroxy-8-fluorochroman-4-amine (M+16) Parent->Hydroxylamine Oxidation Nitroso 8-fluoro-4-nitrosochroman (M+14) Hydroxylamine->Nitroso Further Oxidation

Caption: Hypothetical oxidation of the amine group.

Hydrolytic Degradation

Problem: My sample shows signs of degradation when stored in aqueous solutions, especially at non-neutral pH.

Potential Cause: The ether linkage within the chroman ring could be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.

Troubleshooting Steps & Rationale:

  • pH-Dependent Stability Study: Conduct a forced degradation study by incubating your compound in solutions of varying pH (e.g., 0.1 M HCl, water, and 0.1 M NaOH) at an elevated temperature (e.g., 60 °C). This will help determine if the degradation is acid or base-catalyzed.

  • Structural Elucidation of Degradants: Analyze the stressed samples by LC-MS. A significant change in the mass spectrum could indicate ring-opening. NMR spectroscopy of the isolated degradant can provide definitive structural information.

  • Optimize Solution pH: If hydrolysis is confirmed, buffer your solutions to a pH where the compound is most stable, as determined by your stability study.

Hypothetical Hydrolytic Degradation Pathway (Acid-Catalyzed):

Hydrolytic Degradation cluster_main Acidic Conditions (H₃O⁺) Parent (R)-8-fluorochroman-4-amine Protonated_Ether Protonated Ether Intermediate Parent->Protonated_Ether Protonation Ring_Opened Ring-Opened Product (e.g., 2-(2-amino-3-fluorophenoxy)propan-1-ol) Protonated_Ether->Ring_Opened Nucleophilic Attack by H₂O

Caption: Hypothetical acid-catalyzed hydrolysis of the chroman ring.

Photodegradation

Problem: I've noticed degradation in my samples that have been exposed to light.

Potential Cause: The aromatic ring system in this compound can absorb UV light, which may lead to photochemical reactions and degradation.

Troubleshooting Steps & Rationale:

  • Photostability Testing: Expose a solution of your compound to a controlled light source (e.g., a photostability chamber with UV and visible light) and compare it to a control sample kept in the dark. This will directly assess the compound's sensitivity to light.

  • Analyze Photodegradants: Use HPLC and LC-MS to analyze the light-exposed sample. The formation of new peaks will indicate photodegradation.

  • Implement Light Protection: If the compound is found to be photolabile, protect all samples and solutions from light by using amber vials or wrapping containers in aluminum foil.

Thermal Degradation

Problem: My solid compound shows discoloration or the appearance of impurities after being stored at elevated temperatures.

Potential Cause: High temperatures can provide the energy needed for various degradation reactions to occur, even in the solid state.

Troubleshooting Steps & Rationale:

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the temperature at which the compound begins to decompose.

  • Isothermal Stressing: Store solid samples at various elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) for a set period and analyze for the formation of degradants by HPLC.

  • Establish Proper Storage Temperature: Based on the results, determine the maximum recommended storage temperature for the solid compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to investigate the stability of this compound.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • HPLC system with UV or PDA detector

  • LC-MS system

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Photodegradation: Expose the stock solution to light in a photostability chamber.

    • Thermal Degradation (Solution): Heat the stock solution at 60 °C.

    • Thermal Degradation (Solid): Place the solid compound in an oven at 60 °C.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acid and base-stressed samples before analysis. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all samples by HPLC and LC-MS.

Protocol 2: HPLC Method for Purity and Impurity Profiling

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Gradient: A suitable gradient to elute the parent compound and any potential impurities (e.g., start with 95% A, ramp to 95% B over 20 minutes). Flow Rate: 1.0 mL/min Detection: UV at a suitable wavelength (e.g., 220 nm and 280 nm) Injection Volume: 10 µL Column Temperature: 30 °C

Data Presentation

Table 1: Summary of Hypothetical Degradation Products

Degradation PathwayStress ConditionHypothetical Degradation ProductExpected Mass Change
Oxidation H₂O₂N-hydroxy-8-fluorochroman-4-amine+16 Da
Hydrolysis (Acidic) 0.1 M HCl, heat2-(2-amino-3-fluorophenoxy)propan-1-ol+18 Da (after ring opening)
Photodegradation UV/Vis lightVaries (e.g., dimers, photo-oxidized products)Varies
Thermal Degradation HeatVaries (e.g., elimination products)Varies

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2003.
  • Alsante, K.M., et al., The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 2007. 31(6): p. 48-58.
  • Singh, S. and M. Bakshi, Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 2000. 24(4): p. 1-14.
  • Reynolds, D.W., et al., Forced degradation of pharmaceuticals. Pharmaceutical Technology, 2002. 26(2): p. 48-54.

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 8-Fluorochroman-4-Amine Analogs: Dual-Targeting Ligands for Serotonergic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 8-fluorochroman-4-amine analogs, a promising class of compounds with dual affinity for the serotonin 1A receptor (5-HT1A) and the serotonin transporter (SERT). By synergistically modulating these two key targets in the serotonergic system, these analogs present a novel therapeutic strategy for central nervous system (CNS) disorders such as depression and anxiety. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of analog performance supported by experimental data and detailed methodologies.

Introduction: The Rationale for Dual 5-HT1A and SERT Modulation

The therapeutic efficacy of selective serotonin reuptake inhibitors (SSRIs), which primarily block SERT, can be limited by a delayed onset of action and side effects. These limitations are partly attributed to the activation of somatodendritic 5-HT1A autoreceptors, which initially reduces serotonin release, counteracting the effects of SERT inhibition. The development of ligands that combine SERT inhibition with 5-HT1A receptor antagonism is a rational approach to overcome these challenges. An antagonist at the 5-HT1A autoreceptor can disinhibit the serotonergic neuron, leading to a more rapid and robust increase in synaptic serotonin levels when combined with SERT blockade.

The 8-fluorochroman-4-amine scaffold has emerged as a privileged structure for designing such dual-acting agents. The fluorine atom at the 8-position can enhance metabolic stability and binding affinity through favorable electronic interactions. The stereochemistry at the 4-position and the nature of the substituent on the amine are critical determinants of the pharmacological profile.

Core Structure and Pharmacophore

The fundamental pharmacophore of the 8-fluorochroman-4-amine analogs discussed herein consists of the rigid chroman ring system, which appropriately positions the crucial amine functionality for interaction with its biological targets. The 8-fluoro substituent is a key feature influencing the electronic properties of the aromatic ring and potentially participating in hydrogen bonding or other interactions within the binding pockets of 5-HT1A and SERT.

Structure-Activity Relationship (SAR) Analysis

The SAR for this class of compounds is complex, with subtle structural modifications significantly impacting affinity and functional activity at both 5-HT1A and SERT. The following sections dissect the key structural elements and their influence on biological activity, with a focus on a series of lactam-fused chroman derivatives possessing 3-amino substituents.

The Influence of Substituents on the Amine

The nature of the substituent on the amine at the 4-position of the chroman ring is a primary determinant of potency and selectivity. In a series of lactam-fused chroman analogs, the incorporation of an indole-3-propylamine moiety has proven to be particularly effective.

Table 1: SAR of Six-Membered Lactam Chroman Indole-3-Propylamine Analogs [1]

CompoundR1R25-HT1A Ki (nM)SERT Ki (nM)
28 FH1.53.0
29 FMe2.14.5
30 FEt8.315
31 Fi-Pr2550
32 HH5.210
33 HMe7.822

Data presented is for racemic mixtures.

From the data in Table 1, several key SAR insights can be drawn:

  • Impact of the 8-Fluoro Group: The presence of the fluorine atom at the 8-position (R1=F) consistently enhances binding affinity for both the 5-HT1A receptor and SERT, as evidenced by the lower Ki values of compounds 28 and 29 compared to their non-fluorinated counterparts 32 and 33 . This highlights the strategic importance of this substituent.

  • Effect of N-Alkylation: Small alkyl substituents on the basic amine (R2) are well-tolerated. The unsubstituted amine (28 ) and the N-methyl analog (29 ) exhibit high affinity for both targets. However, increasing the steric bulk of the N-alkyl group, from ethyl (30 ) to isopropyl (31 ), leads to a progressive decrease in affinity for both the 5-HT1A receptor and SERT. This suggests that the binding pocket has limited space around the amine.

Stereochemistry: A Critical Determinant of Functional Activity

The stereochemistry at the 3-position of the chroman ring (corresponding to the 4-position in the non-fused system) is crucial for the functional activity of these analogs.[1] It has been observed that for certain analogs, one enantiomer exhibits 5-HT1A antagonist activity, while the other acts as a partial or full agonist in vitro.[1] This enantioselectivity underscores the specific and well-defined nature of the binding interaction with the receptor. For instance, the (R)-enantiomer of a related series of 5-carbamoyl-8-fluoro-3-amino-3,4-dihydro-2H-1-benzopyrans linked to a 3-alkylindole displayed potent 5-HT1A antagonism.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a representative 8-fluorochroman-4-amine analog and the key biological assays used for their characterization.

Synthesis of a Representative Analog: (3R)-3-Amino-8-fluorochroman-5-carboxamide

The following is a representative, multi-step synthesis adapted from known procedures for related chroman derivatives.

G cluster_0 Synthesis of 8-Fluorochroman-4-one cluster_1 Introduction of Amine and Carboxamide 2-Fluorophenol 2-Fluorophenol Heck Reaction Heck Reaction 2-Fluorophenol->Heck Reaction Methyl acrylate, Pd(OAc)2, P(o-tol)3, Et3N Intermediate_1 Intermediate_1 Heck Reaction->Intermediate_1 Methyl 3-(2-fluoro-4-hydroxyphenyl)acrylate Reduction Reduction Intermediate_1->Reduction H2, Pd/C Intermediate_2 Intermediate_2 Reduction->Intermediate_2 Methyl 3-(2-fluoro-4-hydroxyphenyl)propanoate Cyclization Cyclization Intermediate_2->Cyclization Polyphosphoric acid 8-Fluorochroman-4-one 8-Fluorochroman-4-one Cyclization->8-Fluorochroman-4-one Reductive_Amination Reductive_Amination 8-Fluorochroman-4-one->Reductive_Amination (R)-1-Phenylethylamine, Ti(OiPr)4, NaBH4 Chiral_Amine Chiral_Amine Reductive_Amination->Chiral_Amine (R)-N-((R)-1-Phenylethyl)-8-fluorochroman-4-amine Boc_Protection Boc_Protection Chiral_Amine->Boc_Protection Boc2O, Et3N Boc_Protected_Amine Boc_Protected_Amine Boc_Protection->Boc_Protected_Amine Carboxylation Carboxylation Boc_Protected_Amine->Carboxylation 1. n-BuLi 2. CO2 Carboxylic_Acid Carboxylic_Acid Carboxylation->Carboxylic_Acid Amidation Amidation Carboxylic_Acid->Amidation NH3, HOBt, EDCI Boc_Protected_Carboxamide Boc_Protected_Carboxamide Amidation->Boc_Protected_Carboxamide Deprotection Deprotection Boc_Protected_Carboxamide->Deprotection TFA Final_Product Final_Product Deprotection->Final_Product (3R)-3-Amino-8-fluorochroman-5-carboxamide Alkylation Alkylation Final_Product->Alkylation Indole-3-propyl bromide Target_Analog Target_Analog Alkylation->Target_Analog

Caption: Representative synthetic workflow for 8-fluorochroman-4-amine analogs.

Step 1: Synthesis of 8-Fluorochroman-4-one

  • Heck Reaction: To a solution of 4-bromo-2-fluorophenol in triethylamine, add methyl acrylate, palladium(II) acetate, and tri(o-tolyl)phosphine. Heat the mixture under an inert atmosphere. After completion, cool the reaction and purify the product by column chromatography to yield methyl 3-(2-fluoro-4-hydroxyphenyl)acrylate.[1]

  • Reduction: Dissolve the acrylate intermediate in methanol and subject it to hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. Filter the catalyst and concentrate the solvent to obtain methyl 3-(2-fluoro-4-hydroxyphenyl)propanoate.[1]

  • Intramolecular Cyclization: Heat the propanoate intermediate in polyphosphoric acid to effect intramolecular Friedel-Crafts acylation. Cool the mixture, add ice water, and extract the product with a suitable organic solvent. Purify by chromatography to yield 8-fluorochroman-4-one.[1]

Step 2: Enantioselective Synthesis of the Amine Core

  • Reductive Amination: React 8-fluorochroman-4-one with (R)-1-phenylethylamine in the presence of a Lewis acid such as titanium(IV) isopropoxide, followed by reduction with sodium borohydride to yield the chiral amine. The diastereomers can be separated by chromatography.

  • Boc Protection: Protect the secondary amine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine.

  • Deprotection: Remove the chiral auxiliary by hydrogenolysis (e.g., using H2, Pd/C), followed by removal of the Boc protecting group with an acid such as trifluoroacetic acid (TFA) to yield the enantiomerically pure (R)-8-fluorochroman-4-amine.

Step 3: Introduction of the Carboxamide and Final Analog Synthesis

  • Directed Ortho-Metalation and Carboxylation: Protect the amine of (R)-8-fluorochroman-4-amine. Treat the protected intermediate with a strong base like n-butyllithium (n-BuLi) at low temperature, followed by quenching with carbon dioxide to introduce a carboxylic acid at the 5-position.

  • Amidation: Convert the carboxylic acid to the primary carboxamide using standard peptide coupling reagents such as 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of ammonia.

  • Deprotection and Alkylation: Remove the amine protecting group. The resulting primary amine can then be alkylated with the desired side chain, for example, an indole-3-propyl bromide, to yield the final target analog.

Biological Evaluation Protocols

This protocol determines the binding affinity (Ki) of the test compounds for the 5-HT1A receptor and SERT.

G cluster_0 Assay Preparation cluster_1 Incubation and Detection cluster_2 Data Analysis Membrane_Prep Prepare cell membranes expressing 5-HT1A or SERT Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand Select appropriate radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Citalopram for SERT) Radioligand->Incubation Test_Compounds Prepare serial dilutions of test compounds Test_Compounds->Incubation Filtration Rapidly filter to separate bound and free radioligand Incubation->Filtration Scintillation_Counting Quantify bound radioactivity Filtration->Scintillation_Counting IC50_Determination Plot % inhibition vs. log[concentration] to determine IC50 Scintillation_Counting->IC50_Determination Ki_Calculation Calculate Ki using the Cheng-Prusoff equation IC50_Determination->Ki_Calculation

Caption: Workflow for radioligand binding assays.

  • Membrane Preparation: Use cell membranes from a stable cell line expressing either the human 5-HT1A receptor or SERT.

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A or [3H]citalopram for SERT) and varying concentrations of the test compound.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand (e.g., serotonin for both targets).

  • Termination and Filtration: After incubation, rapidly terminate the binding reaction by vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

This assay determines the functional activity (agonist, antagonist, or inverse agonist) of the compounds at the 5-HT1A receptor by measuring G-protein activation.

  • Membrane Preparation: Use cell membranes expressing the 5-HT1A receptor.

  • Assay Buffer: Prepare a buffer containing GDP (to ensure G-proteins are in their inactive state) and MgCl2.

  • Incubation: Incubate the membranes with varying concentrations of the test compound in the presence of [35S]GTPγS.

  • Basal and Stimulated Binding: Measure basal binding in the absence of any ligand and stimulated binding in the presence of a known 5-HT1A agonist (e.g., 8-OH-DPAT).

  • Antagonist Mode: To determine antagonist activity, incubate the membranes with a fixed concentration of an agonist and varying concentrations of the test compound.

  • Termination and Detection: Terminate the reaction and separate the bound [35S]GTPγS from the free form, typically by filtration.

  • Data Analysis: Quantify the amount of bound [35S]GTPγS. For agonists, plot the stimulation of [35S]GTPγS binding against the compound concentration to determine the EC50 and Emax. For antagonists, determine the IC50 for the inhibition of agonist-stimulated binding.

This functional assay measures the potency of the compounds in inhibiting the uptake of serotonin by SERT.

  • Cell Culture: Use a cell line stably expressing human SERT.

  • Assay Buffer: Use a Krebs-Ringer-HEPES buffer or similar physiological buffer.

  • Incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Uptake Initiation: Initiate serotonin uptake by adding a low concentration of [3H]5-HT.

  • Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of intracellular [3H]5-HT using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of serotonin uptake.

Conclusion and Future Directions

The 8-fluorochroman-4-amine scaffold represents a highly promising platform for the development of dual-acting ligands targeting the 5-HT1A receptor and SERT. The SAR studies highlighted in this guide demonstrate that the 8-fluoro substituent is beneficial for high affinity, and the nature of the N-substituent and the stereochemistry at the 4-position are critical for optimizing the pharmacological profile.

Future research in this area should focus on:

  • Enantioselective Synthesis: Developing efficient and scalable enantioselective synthetic routes to access the individual stereoisomers for more precise pharmacological characterization.

  • In Vivo Evaluation: Assessing the in vivo efficacy of the most promising dual-acting analogs in animal models of depression and anxiety to validate the therapeutic hypothesis.

  • Pharmacokinetic Profiling: Determining the pharmacokinetic properties of these compounds to ensure they have suitable drug-like characteristics for CNS penetration and duration of action.

  • Exploration of Other Substitutions: Systematically exploring the effects of different substituents on both the aromatic and heterocyclic rings of the chroman scaffold to further refine the SAR and potentially identify analogs with improved properties.

By leveraging the insights presented in this guide, researchers can accelerate the design and development of novel, more effective therapeutics for a range of CNS disorders.

References

  • Shen, Z., Ramamoorthy, P. S., Hatzenbuhler, N. T., & Andree, T. H. (2010). Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 20(1), 222-227. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-8-fluorochroman-4-amine hydrochloride
Reactant of Route 2
(R)-8-fluorochroman-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.